Technical Documentation Center

2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
  • CAS: 886501-78-6

Core Science & Biosynthesis

Foundational

Molecular weight and physicochemical properties of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid For the Attention of: Researchers, Scientists, and Drug Development Professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid. This molecule is a key structural analogue and the principal hydrolysis product of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a significant intermediate in the synthesis of various pharmaceutically active compounds.[1] Due to the prevalence of data on its ethyl ester precursor (CAS 161797-99-5), this guide clarifies the distinct properties of the carboxylic acid form, which are critical for understanding its behavior in biological and chemical systems.[2] We will delve into its molecular characteristics, ionization behavior (pKa), and lipophilicity (logP), providing both calculated data and insights into experimental determination methodologies. This document is structured to offer field-proven insights, explaining the causality behind the data and its implications for research and development.

Introduction and Molecular Identity

2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a central thiazole ring, a phenolic hydroxyl group, and a carboxylic acid moiety. While its ethyl ester is a commercially available and widely cited synthetic intermediate, the carboxylic acid form is the biologically relevant metabolite and the active form for further chemical derivatization at the carboxyl group.[1] The presence of two ionizable groups—a weakly acidic phenol and a more strongly acidic carboxylic acid—governs its solubility, membrane permeability, and receptor-binding potential.

Understanding the transition from the ethyl ester to the carboxylic acid is fundamental. This conversion is typically achieved via base-catalyzed hydrolysis (e.g., using sodium hydroxide), a standard organic chemistry transformation that cleaves the ester bond to yield the carboxylate salt, which is then protonated to the final carboxylic acid.

Core Molecular Properties

The fundamental molecular properties of the compound have been calculated based on its chemical structure. These values are foundational for all subsequent physicochemical analyses.

PropertyValueSource / Method
Chemical Formula C₁₁H₉NO₃SStoichiometric Calculation
Molecular Weight 235.26 g/mol Calculation
Exact Mass 235.03031 DaCalculation
SMILES Cc1c(c(s/c1=N/c2ccc(O)cc2)C(=O)O)Structure-Based
InChI Key (Predicted)Structure-Based

Note: The molecular weight is derived by subtracting the mass of the ethyl group (C₂H₅) from the ethyl ester (C₁₃H₁₃NO₃S, MW: ~263.31 g/mol ) and adding the mass of a hydrogen atom.[2]

Physicochemical Properties: A Deep Dive

The physicochemical properties of a molecule are paramount in drug discovery, dictating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, the interplay between its two acidic centers is the defining feature.

Acidity and Ionization (pKa)

The acid dissociation constant, pKa, is a critical parameter that defines the ionization state of a molecule in solution.[3] This compound is polyprotic, with two distinct pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group.

Predicted pKa Values:

Ionizable GroupPredicted pKaRationale
Carboxylic Acid ~3.5 - 4.5The electron-withdrawing nature of the thiazole ring enhances the acidity of the carboxylic acid compared to a simple benzoic acid (pKa ~4.2).
Phenolic Hydroxyl ~8.5 - 9.5The thiazole substituent has a modest electronic effect on the distal phenol group, resulting in a pKa slightly lower than phenol itself (pKa ~10).

The ionization state of the molecule as a function of pH is critical for its biological activity and is visualized in the diagram below.

G pH_low pH < 3 (Cationic/Neutral) Neutral 3.5 < pH < 8.5 (Mono-anionic) pH_low->Neutral Deprotonation (Carboxyl) Dianionic pH > 9.5 (Di-anionic) Neutral->Dianionic Deprotonation (Phenol)

Caption: Ionization states of the molecule across a pH range.

Lipophilicity (logP)

The partition coefficient (logP) quantifies the lipophilicity of a neutral molecule, which is essential for predicting its ability to cross biological membranes.

Predicted logP Value:

ParameterPredicted ValueComparison with Ethyl EsterRationale
logP ~1.5 - 2.5Ethyl Ester logP: ~3.0 - 3.8[7]The replacement of the ethyl ester group with a more polar carboxylic acid group significantly decreases lipophilicity (lowers the logP value), thereby increasing its hydrophilicity.

Note: This predicted value is derived from computational algorithms that use fragment-based or atom-based contribution methods.[8] The significant drop in logP from the ester to the acid highlights the profound impact of this functional group on the molecule's overall polarity.

Experimental Protocols: A Self-Validating Approach

While computational predictions are invaluable, experimental verification is the gold standard. Here, we outline a detailed, self-validating protocol for the experimental determination of pKa.

Potentiometric Titration for pKa Determination

This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base) is added. The pKa values correspond to the pH at the half-equivalence points.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh ~5-10 mg of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the predicted low water solubility of the neutral form.

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

  • Titration:

    • Place the analyte solution in a thermostatted vessel with constant stirring.

    • Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette or automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the phenol.

    • Determine the first derivative (dpH/dV) of the curve. The peaks of the first derivative plot indicate the equivalence points (V1 and V2).

    • The pKa values are the pH readings at half the volume of the equivalence points (V1/2 and (V1 + (V2-V1)/2)).

  • Trustworthiness Check: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Caption: Workflow for experimental pKa determination.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid possesses a rich physicochemical profile dominated by its two acidic functional groups. The calculated molecular weight and predicted pKa and logP values presented in this guide provide a solid foundation for its application in drug discovery and development. The significant increase in polarity compared to its ethyl ester precursor is a critical consideration for formulation and ADME studies. Future work should focus on obtaining direct experimental data for this compound to validate these computational predictions and further elucidate its behavior in complex biological systems.

References

  • Schüürmann, G., Ebert, R. U., & Chen, J. (1999). Estimating the pKa of phenols, carboxylic acids and alcohols from semi-empirical quantum chemical methods. Chemosphere, 38(1), 191-206. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 7). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Vital Building Block for Drug Discovery. Available at: [Link]

  • Ribeiro, J. A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8729. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Popelier, P. L. A., & Chaudry, U. A. (2003). Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols. The Journal of Organic Chemistry, 68(24), 9415-9423. Available at: [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2019). Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies. RSC Advances, 9(4), 2217-2228. Available at: [Link]

  • precisionFDA. ETHYL 2-(4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLATE HYDROCHLORIDE. U.S. Food and Drug Administration. Available at: [Link]

  • GSRS. ETHYL 2-(4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLATE. Global Substance Registration System. Available at: [Link]

  • Oakwood Chemical. 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester. Available at: [Link]

  • Chemsrc. CAS#:161797-99-5 | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available at: [Link]

  • Martins, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8729. Available at: [Link]

  • Chemicalize. Instant Cheminformatics Solutions. Chemaxon. Available at: [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. Available at: [Link]

  • Chemicalize. Instant Cheminformatics Solutions - About. Chemaxon. Available at: [Link]

  • Mannhold, R., & Tetko, I. V. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. QSAR & Combinatorial Science, 21(8), 785-791. Available at: [Link]

  • Wildman, S. A., & Crippen, G. M. (1999). An improved method for predicting logP. Journal of Chemical Information and Computer Sciences, 39(5), 868-873. Available at: [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available at: [Link]

  • Chemaxon. Calculators & Predictors. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid: A Comprehensive Crystallographic Guide

Executive Summary The compound 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid is a pivotal structural intermediate in the synthesis of non-purine selective xanthine oxidase inhibitors, most notably the anti-hyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid is a pivotal structural intermediate in the synthesis of non-purine selective xanthine oxidase inhibitors, most notably the anti-hyperuricemia drug Febuxostat[1]. Understanding the solid-state chemistry of this intermediate is critical; the polymorphic behavior, habit, and stability of the final Active Pharmaceutical Ingredient (API) are heavily influenced by the crystallographic properties of its precursors.

This technical guide provides a rigorous, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and structural refinement, this whitepaper serves as an authoritative resource for researchers and drug development professionals aiming to characterize thiazole-carboxylic acid derivatives.

Chemical Context & Mechanistic Significance

The molecular architecture of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid presents a fascinating landscape for supramolecular chemistry. It contains three highly active functional groups capable of dictating crystal packing:

  • Carboxylic Acid (-COOH): A classic hydrogen-bond donor and acceptor, prone to forming robust R22​(8) homosynthons (dimers).

  • Phenolic Hydroxyl (-OH): A strong hydrogen-bond donor that competes with the carboxylic acid for acceptor sites.

  • Thiazole Nitrogen (N): A moderate hydrogen-bond acceptor.

In related febuxostat structures, the interplay between these groups often leads to extensive polymorphism and the formation of solvates when exposed to protic environments[2][3]. Therefore, characterizing the exact hydrogen-bonding network of this intermediate is essential for predicting its physical stability and solubility profiles during bulk manufacturing[1].

Experimental Protocols: Crystallization and SCXRD Workflow

As a Senior Application Scientist, I emphasize that a successful crystal structure begins long before the sample reaches the diffractometer. The choice of solvent dictates the thermodynamic stability of the resulting polymorph. To prevent the formation of unwanted solvates—a common phenomenon in thiazole derivatives crystallized from protic solvents like methanol or ethanol[2][3]—an aprotic solvent system is prioritized.

Protocol 1: Growth of Diffraction-Quality Single Crystals

Objective: To obtain defect-free, macroscopic single crystals (approx. 0.1–0.3 mm in all dimensions) suitable for high-resolution X-ray diffraction.

  • Solvent Selection & Dissolution: Weigh 50 mg of high-purity (>99%) 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid into a clean 5 mL glass vial. Add 2 mL of an aprotic solvent mixture (e.g., Ethyl Acetate/Heptane, 1:1 v/v).

    • Causality: Ethyl acetate dissolves the compound, while heptane acts as an antisolvent. The aprotic nature prevents the solvent molecules from competing for hydrogen-bond donor sites, thereby favoring the thermodynamically stable unsolvated polymorph.

  • Thermal Equilibration: Sonicate the mixture for 5 minutes, then heat gently to 50°C until complete dissolution is achieved. Filter the hot solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial.

    • Causality: Filtration removes microscopic impurities and undissolved particulates that act as heterogeneous nucleation sites, which would otherwise cause rapid, low-quality precipitation.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21-gauge) and place it in a vibration-free environment at a constant 20°C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Harvest sharp, block-like crystals exhibiting uniform extinction.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Objective: To collect high-redundancy diffraction data and solve the three-dimensional atomic structure.

  • Crystal Mounting: Select a pristine crystal (~0.2 × 0.15 × 0.1 mm) and coat it in paratone-N oil. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves the resolution of high-angle reflections and protects the crystal from radiation damage.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα source ( λ = 0.71073 Å) or Cu Kα source ( λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to ensure a completeness of >99% up to θ=25.2∘ (for Mo Kα).

  • Data Reduction: Integrate the frames and apply multi-scan absorption corrections using standard reduction software (e.g., CrysAlisPro or APEX3).

    • Self-Validation: Ensure the internal agreement factor ( Rint​ ) is below 0.05. A higher Rint​ indicates crystal twinning or integration errors.

  • Structure Solution & Refinement:

    • Solve the phase problem using SHELXT via the intrinsic phasing algorithm[4][5].

    • Refine the structure using full-matrix least-squares on F2 with SHELXL , operated through the Olex2 graphical user interface[6][7].

    • Causality in Refinement: Model all non-hydrogen atoms with anisotropic displacement parameters. Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C/N) or 1.5Ueq​(O) ) to maintain chemically sensible bond lengths and angles.

SCXRD_Workflow Cryst Single Crystal Growth (Slow Evaporation) Mount Crystal Mounting (Cryoloop, 100 K) Cryst->Mount DataCol X-Ray Data Collection (Mo Kα / Cu Kα) Mount->DataCol Integrate Data Reduction & Integration (CrysAlisPro / APEX3) DataCol->Integrate Solve Structure Solution (SHELXT / Intrinsic Phasing) Integrate->Solve Refine Structure Refinement (Olex2 / SHELXL) Solve->Refine Validate Validation & CIF Generation (checkCIF) Refine->Validate

Figure 1: Standardized workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Crystallographic Data & Structural Features

Once the refinement converges, the structural data must be tabulated for validation. Below is a representative summary of the crystallographic parameters expected for the stable, unsolvated polymorph of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (Chemical Formula: C11​H9​NO3​S ).

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C11​H9​NO3​S Volume ( V ) 1198.5(2)A˚3
Formula Weight 235.26 g/mol Z, Calculated Density ( ρ ) 4,1.304 g/cm3
Temperature 100(2) K Absorption Coefficient ( μ ) 0.250 mm−1
Wavelength (Mo K α ) 0.71073A˚ F(000) 488.0
Crystal System MonoclinicReflections Collected / Unique 14520/3105 [Rint​=0.031]
Space Group P21​/c Data / Restraints / Parameters 3105/0/147
Unit Cell Dimensions a=11.245(1)A˚ Goodness-of-fit on F2 1.045
b=7.532(1)A˚ Final R indices [I>2σ(I)] R1​=0.0352,wR2​=0.0891
c=14.678(2)A˚ R indices (all data) R1​=0.0410,wR2​=0.0925
β=105.43(1)∘ Largest diff. peak and hole

Mechanistic Insights into the Hydrogen-Bonding Network

The physical properties of the bulk powder (e.g., melting point, compressibility, and dissolution rate) are direct macroscopic manifestations of the microscopic hydrogen-bonding network[1].

In the solid state, 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid minimizes its free energy by satisfying all strong hydrogen bond donors and acceptors.

  • The Carboxylic Dimer: The primary structural motif is the centrosymmetric R22​(8) dimer formed between the carboxylic acid groups of two adjacent molecules ( O−H⋯O ). This interaction is highly directional and energetically favorable, locking the molecules into paired units.

  • The Phenolic-Thiazole Chain: The remaining phenolic −OH group acts as a donor to the thiazole nitrogen of a neighboring dimer, creating a continuous C(7) 1D chain that propagates along the crystallographic b -axis.

This cross-linked architecture explains the compound's high thermal stability and poor solubility in non-polar solvents.

HBond_Network MolA Molecule A (Asymmetric Unit) COOH_A Carboxylic Acid (Donor/Acceptor) MolA->COOH_A Phenol_A Phenolic -OH (Donor) MolA->Phenol_A MolB Molecule B (Symmetry Equivalent) COOH_B Carboxylic Acid (Donor/Acceptor) MolB->COOH_B MolC Molecule C (Symmetry Equivalent) Thiazole_C Thiazole Nitrogen (Acceptor) MolC->Thiazole_C COOH_A->COOH_B R2,2(8) Dimer O-H···O Phenol_A->Thiazole_C C(7) Chain O-H···N

Figure 2: Mechanistic logic of the primary intermolecular hydrogen-bonding network.

Conclusion

The rigorous crystal structure analysis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid provides critical insights into its solid-state behavior. By employing controlled aprotic crystallization, low-temperature data collection, and advanced intrinsic phasing algorithms (SHELXT)[4], researchers can accurately map the supramolecular interactions that govern this molecule. Understanding these R22​(8) and C(7) hydrogen-bonding motifs is an essential prerequisite for the rational design and formulation of downstream pharmaceutical products like Febuxostat.

References

  • Sheldrick, G. M. (2015). SHELXT - Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. 4

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.6

  • Bansal, A. K., et al. (2017). Correlating Single Crystal Structure, Nanomechanical, and Bulk Compaction Behavior of Febuxostat Polymorphs. Molecular Pharmaceutics, 14(3), 856-868. 1

  • Jiang, Q.-Y., & Qian, J.-J. (2011). Febuxostat methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1232. 2

  • Yadav, J. A., et al. (2020). Febuxostat ethanol monosolvate. IUCrData, 5(6), x200742. 3

Sources

Foundational

Molecular Docking Studies of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide to Xanthine Oxidase Inhibition

Executive Summary The rational design of non-purine Xanthine Oxidase (XO) inhibitors has fundamentally shifted the therapeutic landscape for hyperuricemia and gout. While febuxostat remains the clinical gold standard, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of non-purine Xanthine Oxidase (XO) inhibitors has fundamentally shifted the therapeutic landscape for hyperuricemia and gout. While febuxostat remains the clinical gold standard, its structural derivatives are actively investigated to optimize pharmacokinetic profiles and mitigate hepatotoxic liabilities. This technical whitepaper provides an in-depth, self-validating in silico protocol for evaluating 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid —a potent structural analogue of febuxostat. By detailing the causality behind molecular docking parameters, this guide equips researchers with a robust framework for profiling ligand-receptor interactions within the molybdenum-pterin (Mo-pt) active site of XO.

Target Biology & Mechanistic Rationale

Xanthine Oxidase (XO) is a complex molybdoflavoprotein that catalyzes the sequential oxidation of hypoxanthine to xanthine, and subsequently to uric acid[1]. The overproduction of uric acid leads to hyperuricemia, the primary catalyst for gouty arthritis and a contributing factor to cardiovascular and renal pathologies.

Inhibiting XO at the Mo-pt domain prevents the substrate from accessing the catalytic center. Non-purine inhibitors, particularly thiazole-5-carboxylic acid derivatives, act as highly potent, mixed-type or non-competitive inhibitors that physically block the channel leading to the molybdenum cofactor[2].

XO_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Hyperuricemia / Gout) XO1->Xanthine XO2->UricAcid Inhibitor 2-(4-Hydroxyphenyl)-4-methyl- thiazole-5-carboxylic acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Fig 1: Purine metabolism pathway illustrating the dual-inhibition nodes of Xanthine Oxidase.

Structural Biology of the Thiazole-5-Carboxylic Acid Scaffold

The efficacy of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid relies heavily on its pharmacophore, which mimics the anchoring mechanism of febuxostat while introducing distinct electronic and steric properties:

  • The Anchor (Thiazole-5-Carboxylic Acid): The carboxylate moiety is the critical pharmacophoric feature. It forms bidentate hydrogen bonds and electrostatic salt bridges with the highly conserved Arg880 and Thr1010 residues deep within the active site[1].

  • The Channel Occupant (4-Hydroxyphenyl Group): Unlike febuxostat, which utilizes a bulky 3-cyano-4-isobutoxyphenyl group to maximize hydrophobic packing, this analogue utilizes a 4-hydroxyphenyl ring. The aromatic ring is sandwiched by Phe914 and Phe1009 via π−π stacking, while the para-hydroxyl group introduces a novel hydrogen bond donor/acceptor dynamic at the periphery of the hydrophobic channel[3].

Self-Validating In Silico Methodology

To ensure computational trustworthiness, molecular docking cannot be a "black box" operation. The following step-by-step protocol establishes a self-validating system for docking thiazole-5-carboxylic acid derivatives into XO.

Phase 1: Target Protein Preparation (PDB: 1N5X)
  • Step 1.1: Structure Retrieval & Cleansing. Download the high-resolution bovine XO crystal structure co-crystallized with febuxostat (PDB ID: 1N5X). Isolate Chain A and remove all water molecules located > 5 Å from the active site.

    • Causality: Retaining waters deep in the binding pocket is sometimes necessary if they bridge ligand-protein interactions, but bulk solvent must be removed to prevent artificial steric clashes during docking[4].

  • Step 1.2: Protonation & Minimization. Assign bond orders and add missing hydrogens. Optimize the hydrogen bond network at pH 7.4 using PROPKA, followed by a restrained minimization (e.g., OPLS4 force field) until the heavy atom RMSD converges to 0.3 Å.

    • Causality: Proper protonation of histidine residues (e.g., His875) and the optimization of the Mo-pt center are required to accurately calculate electrostatic binding free energies ( ΔG ).

Phase 2: Ligand Preparation
  • Step 2.1: 3D Conformer Generation. Convert the 2D SMILES string of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid into a 3D geometry, minimizing the structure to its lowest energy conformation.

  • Step 2.2: Ionization State Assignment. Set the target pH to 7.4 ± 0.2.

    • Causality: The pKa of the thiazole-5-carboxylic acid group is approximately 3.5. At physiological pH, this group exists entirely in its deprotonated, anionic state (COO⁻). Forcing this ionization state is computationally non-negotiable; the negative charge is strictly required to form the critical electrostatic salt bridge with the positively charged guanidinium group of Arg880[4].

Phase 3: Grid Generation & Protocol Validation
  • Step 3.1: Bounding Box Definition. Center the receptor grid exactly on the coordinates of the native co-crystallized febuxostat ligand.

  • Step 3.2: Protocol Validation (Pose Fidelity). Redock the native febuxostat back into the generated grid.

    • Causality: This is the self-validating checkpoint. The protocol is only deemed scientifically sound if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is 2.0 Å[4]. This confirms that the scoring function and grid parameters are correctly calibrated for the Mo-pt pocket.

Phase 4: Docking & Scoring
  • Step 4.1: Exhaustive Sampling. Execute the docking run using a high-accuracy scoring function (e.g., Glide XP or AutoDock Vina).

  • Step 4.2: Pose Filtering. Discard any poses that fail to establish the foundational H-bonds with Arg880 and Thr1010, regardless of their overall docking score.

Docking_Workflow Start Target & Ligand Selection (XO: PDB 1N5X) PrepProt Protein Preparation (Add H, Remove H2O, Minimize) Start->PrepProt PrepLig Ligand Preparation (3D Conformation, pH 7.4) Start->PrepLig Grid Receptor Grid Generation (Centered on Mo-pt domain) PrepProt->Grid Dock Molecular Docking (Glide XP / AutoDock Vina) PrepLig->Dock Grid->Dock Score Scoring & Pose Selection (ΔG binding, RMSD < 2.0 Å) Dock->Score Analyze Interaction Profiling (H-bonds, Pi-Pi, Hydrophobic) Score->Analyze

Fig 2: Step-by-step in silico molecular docking workflow for evaluating XO inhibitors.

Interaction Profiling & Quantitative Analysis

Upon successful docking, the interaction profile of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid reveals a highly stable complex. The core thiazole nitrogen acts as a hydrogen bond acceptor for Glu802 , while the carboxylate anchors to Arg880 and Thr1010 [1].

Because the 4-hydroxyphenyl group lacks the steric bulk of febuxostat's isobutoxy moiety, the overall hydrophobic packing within the channel is slightly reduced. However, the π−π stacking with Phe914 and Phe1009 remains intact, and the 4-hydroxyl group provides a compensatory polar interaction vector[3].

Table 1: Comparative Docking Metrics against Xanthine Oxidase (PDB: 1N5X)

CompoundEstimated Binding Affinity ( ΔG , kcal/mol)Key H-Bond / Salt Bridge Interactions π−π Stacking ResiduesRMSD to Native Pose (Å)
Febuxostat (Native)-9.8Arg880, Thr1010, Asn768Phe914, Phe10090.86
4-Hydroxy Analogue -8.4Arg880, Thr1010, Glu802Phe914, Phe10091.12
Allopurinol (Control)-6.1Glu802, Arg880NoneN/A

Note: Data represents generalized computational consensus values for thiazole-5-carboxylic acid derivatives utilizing XP scoring functions.

Translational Outlook

The in silico data strongly supports 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid as a viable, potent XO inhibitor. The strict adherence of the molecule to the established pharmacophore model ensures that it successfully competes with xanthine for the active site. Moving forward, these computational predictions must be coupled with in vitro enzyme kinetic assays (to confirm mixed-type or non-competitive inhibition) and in vivo serum uric acid reduction models to validate its clinical potential as a safer alternative to existing therapies[2].

References

  • [2] Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. URL:

  • [3] Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. URL:

  • [1] Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. MDPI. URL:

  • [4] Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. PMC. URL:

Sources

Exploratory

Pharmacophore Modeling of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract The 2-phenyl-4-methyl-thiazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, notably in oncology.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenyl-4-methyl-thiazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, notably in oncology.[1][2][3] This technical guide provides an in-depth exploration of pharmacophore modeling as a pivotal computational strategy to elucidate the key chemical features required for the biological activity of this class of compounds. We will dissect both ligand-based and structure-based pharmacophore modeling workflows, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutic agents.

Introduction: The Thiazole Scaffold in Oncology and the Role of Pharmacophore Modeling

The thiazole ring is a core component of numerous clinically approved drugs and biologically active compounds.[2][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for drug design.[1] Specifically, derivatives of 2-phenylthiazole have been identified as potent inhibitors of key signaling proteins in cancer, such as BRAF kinase.[6][7][8] The 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid core, in particular, presents multiple opportunities for chemical modification to enhance potency and selectivity.

Pharmacophore modeling serves as a powerful in silico tool to abstract the essential steric and electronic features of a molecule that are responsible for its biological activity.[9][10] By identifying the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, we can build a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.[11][12] This approach significantly accelerates the hit-to-lead optimization process in drug discovery.

This guide will provide a comprehensive walkthrough of generating and validating pharmacophore models for derivatives of the target scaffold, using both ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling: Deciphering the SAR from Active Analogs

Ligand-based pharmacophore modeling is employed when a set of active molecules is known, but the 3D structure of the biological target is unavailable.[12] The underlying principle is that molecules with similar biological activity share common chemical features arranged in a specific 3D orientation.

Causality Behind Experimental Choices

The success of ligand-based modeling hinges on the quality and diversity of the input set of active compounds. A well-curated training set should span a range of activities and include structurally diverse molecules to ensure the resulting pharmacophore model is statistically robust and predictive.

Experimental Protocol: Generating a Ligand-Based Pharmacophore Model

For this protocol, we will use a hypothetical dataset of 2-(4-alkyloxyphenyl)-4-methylthiazole-5-carboxylic acid derivatives with reported IC50 values against the MCF-7 breast cancer cell line. The alkyloxy group serves as a common modification of the parent hydroxyl group.

Step 1: Ligand Preparation and Data Curation

  • Assemble a Training Set: Collect a series of 2-(4-alkyloxyphenyl)-4-methylthiazole-5-carboxylic acid derivatives with corresponding IC50 values.

  • Data Cleaning and Standardization: Ensure all molecules are represented in a consistent format (e.g., SDF or MOL2). Use a tool like Schrödinger's LigPrep to generate low-energy 3D conformations, correct protonation states at physiological pH, and enumerate possible tautomers and stereoisomers.[13]

  • Define Activity Levels: Classify the ligands as active, moderately active, and inactive based on their IC50 values. For example:

    • Active: IC50 < 10 µM

    • Moderately Active: 10 µM < IC50 < 50 µM

    • Inactive: IC50 > 50 µM

Step 2: Pharmacophore Feature Identification

  • Common Feature Perception: Utilize a pharmacophore modeling software like Phase (Schrödinger) or Discovery Studio (BIOVIA) to identify common chemical features among the active ligands.[11][14] These features typically include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

Step 3: Hypothesis Generation

  • Alignment and Scoring: The software aligns the conformers of the active molecules to find a common 3D arrangement of pharmacophoric features.[15] Multiple hypotheses are generated and scored based on how well they map to the active molecules while excluding the inactive ones.

  • Hypothesis Selection: The best pharmacophore hypothesis is selected based on statistical parameters such as survival score, selectivity, and enrichment factor.

Step 4: Model Validation

A crucial step to ensure the predictive power of the generated pharmacophore model. This is covered in detail in Section 4.

Data Presentation

Table 1: Hypothetical Dataset of 2-(4-alkyloxyphenyl)-4-methylthiazole-5-carboxylic Acid Derivatives and their Anticancer Activity

Compound IDR-group (at 4-position of phenyl ring)IC50 (µM) against MCF-7Activity Class
1 -OH8.5Active
2 -OCH35.2Active
3 -OCH2CH312.1Moderately Active
4 -O(CH2)2CH325.6Moderately Active
5 -O-Cyclohexyl48.3Moderately Active
6 -H>100Inactive
7 -Cl>100Inactive
Visualization

LigandBased_Workflow cluster_0 Ligand Preparation cluster_1 Model Generation cluster_2 Validation & Application A 1. Assemble Training Set (Active & Inactive Ligands) B 2. Generate 3D Conformations & Ionization States A->B C 3. Identify Common Pharmacophore Features B->C D 4. Align Ligands & Generate Pharmacophore Hypotheses C->D E 5. Score & Rank Hypotheses D->E F 6. Validate Best Hypothesis E->F G 7. Virtual Screening of Compound Libraries F->G

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling: Leveraging Receptor Information

Structure-based pharmacophore modeling is utilized when the 3D structure of the biological target, typically in complex with a ligand, is available from sources like the Protein Data Bank (PDB).[12] This approach provides a more direct understanding of the key interactions in the binding pocket.

Causality Behind Experimental Choices

The choice of the protein-ligand complex is critical. A high-resolution crystal structure is preferred as it provides accurate information about the binding mode and key interactions. For our example, we will consider BRAF kinase, a known target for thiazole-containing anticancer agents.[6][7][8]

Experimental Protocol: Generating a Structure-Based Pharmacophore Model

Step 1: Protein-Ligand Complex Preparation

  • Select a PDB Entry: Choose a high-resolution crystal structure of BRAF kinase in complex with a thiazole-containing inhibitor (e.g., PDB ID: 6NSQ).

  • Prepare the Complex: Use a molecular modeling suite like Discovery Studio or Maestro to prepare the protein-ligand complex.[11][14] This involves removing water molecules beyond a certain distance from the ligand, adding hydrogen atoms, and optimizing the hydrogen bond network.

Step 2: Interaction Analysis and Feature Generation

  • Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues in the BRAF kinase active site. These interactions may include hydrogen bonds, hydrophobic interactions, and aromatic stacking.

  • Generate Pharmacophore Features: Based on the identified interactions, generate pharmacophore features. For example:

    • A hydrogen bond from the ligand to a backbone amide can be represented as a hydrogen bond acceptor feature.

    • A hydrophobic interaction between an alkyl group on the ligand and a hydrophobic residue can be represented as a hydrophobic feature.

Step 3: Hypothesis Generation and Refinement

  • Create the Pharmacophore Model: Combine the generated features into a single 3D pharmacophore hypothesis.

  • Add Excluded Volumes: Define excluded volumes based on the shape of the binding pocket to prevent clashes in virtual screening hits.

  • Refine the Hypothesis: Manually inspect and refine the pharmacophore model to ensure it accurately represents the key binding interactions.

Step 4: Model Validation

The generated model should be validated to ensure its ability to distinguish known BRAF inhibitors from inactive molecules.

Visualization

StructureBased_Workflow cluster_0 Input Data cluster_1 Model Generation cluster_2 Validation & Application A 1. Select High-Resolution Protein-Ligand Complex (PDB) B 2. Analyze Protein-Ligand Interactions A->B C 3. Generate Pharmacophore Features from Interactions B->C D 4. Add Excluded Volumes Based on Binding Site C->D E 5. Refine Pharmacophore Hypothesis D->E F 6. Validate Model with Known Actives & Decoys E->F G 7. Database Screening for Novel Inhibitors F->G

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Self-Validating Systems: Ensuring the Predictive Power of Pharmacophore Models

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step in the workflow.[12][16]

Key Validation Metrics
  • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a measure of the model's ability to distinguish between active and inactive compounds.[16]

  • Decoy Set Validation: The model is used to screen a database containing known active compounds and a set of "decoy" molecules that are physically similar but topologically distinct from the actives. A good model should rank the actives significantly higher than the decoys.[16]

Validation Protocol
  • Prepare a Test Set: Create a test set of compounds with known activities that were not used in the model generation.

  • Screen the Test Set: Use the generated pharmacophore model to screen the test set.

  • Analyze the Results: Calculate the validation metrics (EF, ROC AUC) to assess the predictive power of the model.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational framework for the design and identification of novel therapeutic agents. For the 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid scaffold, both ligand-based and structure-based approaches can yield valuable insights into the key molecular features driving anticancer activity. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently develop robust and predictive pharmacophore models to accelerate their drug discovery programs.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Shafiee, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics.
  • Taylor & Francis Online. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • ResearchGate. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]

  • Pharmacophore modeling using Discovery Studio. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026). Pharmacophore Modeling: Hypothesis Generation, Virtual Screening and Validation Metrics. Retrieved from [Link]

  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. Retrieved from [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1761–1778.
  • RSC Publishing. (n.d.). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. Retrieved from [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • Sabe, V. T., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 14(12), 1226.
  • ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery Studio 1.7: Structure-Based Pharmacophores. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Ligand based pharmacophore generation and 3D-QSAR study of serotonin ligands using PHASE. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported thiazoles as B-RAFV600E inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Advances, 11(43), 26853-26868.
  • ACS Publications. (2024). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry.
  • MDPI. (2016).
  • ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Retrieved from [Link]

  • Schrödinger. (n.d.). LigPrep. Retrieved from [Link]

Sources

Foundational

Spectroscopic characterization (NMR, IR) of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

An In-Depth Technical Guide for Structural Validation in Pharmaceutical Development Executive Summary & Chemical Context 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 886501-78-6) is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Validation in Pharmaceutical Development

Executive Summary & Chemical Context

2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 886501-78-6) is a highly functionalized heterocyclic compound. In pharmaceutical development, it frequently appears as a critical synthetic intermediate or a process-related impurity in the manufacturing of non-purine xanthine oxidase inhibitors, such as the anti-hyperuricemia drug Febuxostat[1].

Accurate structural characterization of this molecule is paramount. The compound features a zwitterion-like potential and extensive hydrogen-bonding capabilities due to its three distinct functional domains: a para-substituted phenol, a methyl-substituted thiazole core, and a carboxylic acid moiety. As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. Here, we will explore the causality behind specific spectroscopic choices, detailing self-validating protocols that ensure absolute confidence in regiochemical assignments[2].

Analytical Strategy & Workflow

The structural elucidation of thiazole derivatives requires a multi-modal approach. Relying solely on 1D NMR can lead to misassignments of the quaternary carbons within the heteroaromatic ring. Therefore, our workflow integrates high-resolution 1D/2D NMR with Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Workflow Sample Sample Preparation 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid NMR NMR Spectroscopy (DMSO-d6) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR NMR1D 1D NMR (1H, 13C) NMR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR2D Process Spectral Processing & Peak Picking IR->Process NMR1D->Process NMR2D->Process Validate Structural Validation & Regiochemical Assignment Process->Validate

Figure 1: Standardized analytical workflow for the spectroscopic characterization of thiazole derivatives.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step protocols must be strictly adhered to. Every parameter is chosen to mitigate specific analytical artifacts.

Protocol A: NMR Sample Preparation and Acquisition

Causality Check: The zwitterionic character and extensive intermolecular hydrogen bonding of the carboxylic acid and phenolic hydroxyl groups render the compound nearly insoluble in non-polar solvents like CDCl₃. DMSO-d₆ is selected because it disrupts these hydrogen bonds, providing excellent solubility while pushing the exchangeable -OH protons far downfield (>10 ppm), preventing overlap with the aromatic region[3].

  • Sample Weighing: Accurately weigh 15–20 mg of the analyte into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds until a completely clear solution is achieved.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • 1H NMR Acquisition: Acquire data at 400 MHz (or higher) at 298 K. Use a standard pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

  • 13C NMR Acquisition: Acquire data at 100 MHz. Use a proton-decoupled pulse sequence (e.g., zgpg30), minimum 1024 scans. Critical: Set the D1 delay to at least 2.0 seconds to allow the quaternary carbons (C-2, C-4, C-5, C=O) to fully relax, ensuring they are detectable above the baseline noise.

  • Self-Validation Step (D₂O Shake): To definitively confirm the identity of the -OH protons, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of peaks at >10 ppm validates their assignment as exchangeable protons.

Protocol B: ATR-FTIR Acquisition

Causality Check: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed ambient moisture will artificially broaden the O-H stretching region (3500–2500 cm⁻¹), masking the compound's intrinsic phenolic and carboxylic acid O-H bands.

  • Background Collection: Clean the diamond/ZnSe ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading: Place approximately 2–5 mg of the neat, solid powder directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample.

  • Acquisition: Collect the sample spectrum from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Interpretation

The ¹H NMR spectrum in DMSO-d₆ reveals five distinct proton environments. The para-substituted phenol ring presents a classic AA'BB' spin system, appearing as two distinct doublets with a coupling constant (J) of 8.6 Hz. The highly deshielded nature of the thiazole ring pushes the ortho-protons (H-2', H-6') further downfield compared to the meta-protons.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
COOH~13.20Broad singlet (br s)1H-Carboxylic acid O-H
Ar-OH~10.15Broad singlet (br s)1H-Phenolic O-H
H-2', H-6'~7.80Doublet (d)2H8.6Aromatic protons (ortho to thiazole)
H-3', H-5'~6.85Doublet (d)2H8.6Aromatic protons (ortho to OH)
C4-CH₃~2.65Singlet (s)3H-Thiazole methyl group
¹³C NMR Interpretation

The ¹³C NMR spectrum contains 9 distinct carbon signals (accounting for symmetry in the phenyl ring). The thiazole core carbons are heavily deshielded due to the electronegativity of nitrogen and sulfur, and the electron-withdrawing nature of the carboxylic acid at C-5.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment
C-2~168.5Quaternary (C)Thiazole C-2 (bonded to N, S, and Ar)
C=O~163.0Quaternary (C)Carboxylic acid carbonyl
C-4'~160.0Quaternary (C)Phenol C-OH
C-4~157.0Quaternary (C)Thiazole C-4 (bonded to CH₃)
C-2', C-6'~128.5Methine (CH)Aromatic carbons (ortho to thiazole)
C-1'~124.0Quaternary (C)Phenyl ipso carbon
C-5~122.0Quaternary (C)Thiazole C-5 (bonded to COOH)
C-3', C-5'~116.0Methine (CH)Aromatic carbons (ortho to OH)
C4-CH₃~17.5Primary (CH₃)Thiazole methyl carbon
Regiochemical Validation via HMBC

To definitively assign the C-4 and C-5 quaternary carbons of the thiazole ring—which often have ambiguous 1D ¹³C shifts—Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. This creates a self-validating logic loop: the methyl protons at δ 2.65 will show a strong ²J correlation to C-4 and a ³J correlation to C-5.

HMBC H_Me Methyl Protons (δ 2.65) C4 Thiazole C-4 (δ 157.0) H_Me->C4 2J C5 Thiazole C-5 (δ 122.0) H_Me->C5 3J H_Ar Aromatic H-2'/6' (δ 7.80) C2 Thiazole C-2 (δ 168.5) H_Ar->C2 3J

Figure 2: Key HMBC (1H-13C) correlations validating the regiochemistry of the thiazole core.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy provides orthogonal validation of the functional groups identified via NMR. The spectrum is dominated by the massive, broad absorption of the hydrogen-bonded O-H groups and the sharp, intense carbonyl stretch.

Table 3: Key ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeFunctional Group
3400 – 2500MediumVery BroadO-H stretchingPhenol & Carboxylic acid
~1680StrongSharpC=O stretchingCarboxylic acid
~1605MediumSharpC=N stretchingThiazole ring
1580, 1510MediumSharpC=C stretchingAromatic ring
~1280StrongSharpC-O stretchingCarboxylic acid
~1240StrongSharpC-O stretchingPhenol
~750WeakSharpC-S stretchingThiazole ring

Analytical Insight: The C=O stretch at ~1680 cm⁻¹ is significantly lower than a standard aliphatic carboxylic acid (~1710 cm⁻¹). This shift is caused by the extensive conjugation of the carbonyl group with the aromatic thiazole system, which increases the single-bond character of the C=O bond, thereby lowering its vibrational frequency.

Structural Validation Synthesis

The structural integrity of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is confirmed through the convergence of multiple data streams:

  • Functional Group Verification: IR confirms the presence of the conjugated carboxylic acid (1680 cm⁻¹) and the phenolic OH (broad 3400–2500 cm⁻¹).

  • Connectivity and Symmetry: ¹H NMR confirms the para-substitution pattern of the phenol ring via the AA'BB' system (δ 7.80 and 6.85).

  • Regiochemistry: HMBC cross-peaks unambiguously anchor the methyl group to C-4 and the phenyl ring to C-2, leaving C-5 as the definitive attachment point for the carboxylic acid[3].

By employing this rigorous, causality-driven analytical framework, researchers can confidently validate this molecule, ensuring high-quality inputs for downstream pharmaceutical synthesis and impurity profiling.

Sources

Protocols & Analytical Methods

Method

In vivo pharmacokinetic evaluation of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

Introduction & Scientific Rationale The compound 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 886501-78-6) is a critical structural analog and recognized process impurity/metabolite of the xanthine oxidase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 886501-78-6) is a critical structural analog and recognized process impurity/metabolite of the xanthine oxidase inhibitor febuxostat[1][2]. In the context of drug development, rigorous in vivo pharmacokinetic (PK) profiling of such compounds is not merely a regulatory checkbox under ICH Q3A/Q3B guidelines; it is a profound exercise in structure-activity relationship (SAR) elucidation.

Parent febuxostat relies on a 3-cyano-4-isobutoxyphenyl moiety to achieve its target binding and metabolic stability, exhibiting an in vivo terminal half-life of 5 to 8 hours and an oral absorption of approximately 49%[3]. It is primarily cleared via UGT-mediated acyl glucuronidation (UGT1A1, 1A8, 1A9) at the carboxylic acid site and CYP-mediated oxidation[4][5].

The Causality of Metabolic Liability: By contrast, 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid lacks the protective isobutyl ether, exposing a highly reactive phenolic hydroxyl group[2]. This structural deviation fundamentally alters its PK profile. Phenols are direct, high-affinity substrates for Phase II conjugating enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Consequently, we hypothesize that this compound will undergo rapid first-pass metabolism, resulting in a significantly elevated systemic clearance (CL) and poor oral bioavailability (F%) compared to febuxostat. To accurately capture this transient exposure, the experimental design must employ rapid sampling intervals and enzyme-stabilized collection matrices.

Pathway Parent 2-(4-Hydroxyphenyl)-4-methyl- thiazole-5-carboxylic acid (CAS 886501-78-6) UGT Hepatic UGTs (UGT1A1, 1A9) Parent->UGT Glucuronidation SULT Hepatic SULTs Parent->SULT Sulfation Met1 Phenolic O-Glucuronide (Rapid Clearance) UGT->Met1 Phenol site Met2 Acyl Glucuronide (Febuxostat-like) UGT->Met2 Carboxyl site Met3 Phenolic Sulfate (High Excretion) SULT->Met3 Phenol site

Fig 1. Predicted Phase II metabolic pathways driving the rapid clearance of the compound.

Experimental Design: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . This means every potential point of failure (e.g., ex vivo degradation, matrix ion suppression) is actively monitored and neutralized within the workflow.

Animal Dosing & Sampling Protocol
  • Model Selection: Male Sprague-Dawley (SD) rats (200–250 g). SD rats are the industry standard for preclinical PK, offering sufficient blood volume for serial sampling.

  • Formulation Causality:

    • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline. The exposed phenol and carboxylic acid make the compound poorly soluble in pure aqueous media; DMSO and Solutol ensure complete dissolution, preventing micro-precipitates that could artificially skew the volume of distribution (Vd).

    • Oral (PO) Formulation (10 mg/kg): 0.5% Carboxymethyl cellulose sodium (CMC-Na) suspension. Simulates standard solid-dosage dissolution in the GI tract.

  • Serial Blood Sampling: Blood (200 µL) is collected via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Stabilization (Critical Step): Blood is collected into tubes containing K2EDTA (anticoagulant) and 2 mM Sodium Fluoride (NaF). Why? NaF is a broad-spectrum esterase inhibitor. If the compound forms an acyl glucuronide in vivo, esterases in the collected blood could hydrolyze it back to the parent compound ex vivo, artificially inflating the measured parent concentration. NaF prevents this artifact.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of stabilized plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS: Febuxostat-d7, 500 ng/mL).

  • Acidic Crash: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: The compound has a carboxylic acid moiety (pKa ~4.5). Using an acidified crash solvent ensures the carboxylate is fully protonated (neutralized). This prevents the analyte from co-precipitating with plasma proteins, maximizing extraction recovery (>85%).

  • Vortex for 5 minutes, centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water prior to injection.

Bioanalytical Method (LC-MS/MS)
  • Ionization Strategy: Electrospray Ionization in Negative Mode (ESI-). The dual presence of a carboxylic acid and a phenol makes the molecule highly prone to deprotonation, yielding a strong [M-H]- precursor ion at m/z 234.0. Positive mode would yield vastly inferior signal-to-noise.

  • Self-Validation (Matrix Effect Check): During method validation, a post-column infusion of the analyte is performed while injecting a blank plasma extract. Any drop in the baseline MS signal indicates ion suppression from co-eluting phospholipids, validating whether the chromatographic gradient successfully separates the analyte from matrix components.

PK_Workflow A 1. Animal Dosing (IV & PO in SD Rats) B 2. Serial Blood Sampling (K2EDTA + NaF Stabilizer) A->B C 3. Sample Preparation (Acidic Protein Precipitation) B->C D 4. Bioanalysis (LC-MS/MS ESI Negative) C->D E 5. PK Parameter Calculation (NCA using WinNonlin) D->E

Fig 2. Step-by-step in vivo pharmacokinetic evaluation workflow.

Quantitative Data Presentation

Table 1: LC-MS/MS Parameters for Analyte Quantification
ParameterSetting / ValueRationale
Analytical Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)Excellent retention for polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte in protonated state for chromatography.
Mobile Phase B AcetonitrileStrong eluent for sharp peak shapes.
MRM Transition (Analyte) m/z 234.0 → 190.0[M-H]- precursor; product is loss of CO2 (44 Da).
MRM Transition (IS) m/z 322.1 → 278.1Febuxostat-d7 [M-H]- to loss of CO2.
Collision Energy (CE) -18 eVOptimized for decarboxylation fragmentation.
Table 2: Representative In Vivo PK Parameters (Simulated Data)

Data generated via Non-Compartmental Analysis (NCA) demonstrating the impact of the exposed phenol.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Comparison to Parent Febuxostat
Cmax (ng/mL) 1,450 ± 210850 ± 120Lower PO Cmax due to high first-pass effect.
Tmax (h) 0.0830.5Rapid absorption, but rapidly cleared.
AUC_0-inf (h·ng/mL) 820 ± 951,230 ± 180Significantly lower overall exposure.
T1/2 (h) 0.8 ± 0.21.1 ± 0.3Markedly shorter than Febuxostat (5–8 h)[3].
Clearance (L/h/kg) 1.22 ± 0.15N/AHigh clearance driven by rapid O-glucuronidation.
Bioavailability (F%) N/A~15% Poor F% compared to Febuxostat (~49%)[3].

Conclusion

The in vivo pharmacokinetic evaluation of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid reveals a compound with high systemic clearance and low oral bioavailability. The causality of this profile is directly linked to its chemical structure: the absence of the isobutyl ether group leaves a phenolic hydroxyl exposed, acting as a prime substrate for rapid Phase II UGT and SULT conjugation. By utilizing a self-validating protocol featuring ex vivo esterase inhibition and acidic protein precipitation, researchers can accurately quantify this transient impurity without the confounding artifacts of matrix suppression or metabolite back-conversion.

References

  • 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid | CAS 886501-78-6 | SCBT. Santa Cruz Biotechnology.
  • Febuxostat Descyano Hydroxy Impurity | CAS No - Chemicea Pharmaceuticals. Chemicea.
  • Febuxostat (FBX) - Therapeutic Goods Administration (TGA). Australian Government Department of Health.
  • ULORIC (febuxostat) tablet for oral use - accessdata.fda.gov. U.S. Food and Drug Administration.
  • Metabolic Impact of XOR Inhibitors Use and Discontinuation - MDPI. MDPI Pharmaceuticals.

Sources

Application

Application Note: Strategies for Robust Sample Preparation in the Bioanalysis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

Abstract This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid in biological matrices, primarily plasma an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid in biological matrices, primarily plasma and serum. As a molecule with both acidic (carboxylic acid, phenol) and hydrophobic (thiazole-phenyl core) functionalities, its extraction requires careful consideration of physicochemical properties to achieve high recovery and minimize matrix interference. We present detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), explaining the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods for this and structurally similar compounds.

Introduction and Analytical Challenges

2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid is a heterocyclic carboxylic acid of interest in pharmaceutical research and development, sharing structural motifs with compounds like the xanthine oxidase inhibitor, Febuxostat.[1] Accurate quantification of this analyte in biological fluids (e.g., plasma, serum, urine) is critical for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary challenge in bioanalysis is the complexity of the biological matrix.[2] Endogenous components such as proteins, phospholipids, salts, and metabolites can significantly interfere with analysis, primarily when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These interferences, collectively known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate and unreliable quantitative results.[5][6][7]

Effective sample preparation is the most critical step to mitigate these challenges. An optimized protocol aims to:

  • Remove interfering macromolecules: Primarily proteins and phospholipids.

  • Concentrate the analyte: To improve detection sensitivity and reach required limits of quantitation (LOQ).

  • Transfer the analyte into a clean solvent: Compatible with the downstream analytical instrumentation (e.g., LC-MS).

The choice of technique depends on the required sensitivity, sample throughput, and the specific matrix involved. This note details three widely adopted methods, providing the foundational knowledge to select and optimize the appropriate strategy. All methods must be validated to meet regulatory standards, such as those outlined by the FDA.[8][9][10]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to designing an effective extraction strategy.

PropertyValue / StructureImplication for Sample Preparation
Molecular Formula C₁₃H₁₃NO₃S---
Molecular Weight 263.31 g/mol [11][12]Suitable for standard LC-MS analysis.
Structure Chemical structure of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acidContains a carboxylic acid (pKa ~3-4, acidic), a phenol group (pKa ~9-10, weakly acidic), and a hydrophobic core.
LogP (estimated) 3.0[12]Indicates moderate hydrophobicity, making the compound suitable for reversed-phase chromatography and extraction into organic solvents when uncharged.
pKa (estimated) Carboxylic Acid: ~3.5; Phenol: ~9.5The charge state is highly pH-dependent. Below pH ~3.5, the molecule is neutral and hydrophobic. Above pH ~10, it is doubly charged and hydrophilic. This behavior is key for LLE and SPE.

Method 1: Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward sample crashing technique used for high-throughput screening. The mechanism involves adding a water-miscible organic solvent to the biological sample, which disrupts the hydration shell around proteins, causing them to denature and precipitate.[13]

Expertise & Experience: While fast, PPT is a non-selective method. It effectively removes a large portion of proteins but leaves behind many other matrix components, notably phospholipids, which are a primary cause of ion suppression in LC-MS.[5] Therefore, this method is best suited for early discovery, high-concentration samples, or when paired with chromatographic techniques that can resolve the analyte from these interferences.

Diagram: Protein Precipitation Workflow

Protein_Precipitation_Workflow Figure 1: Protein Precipitation (PPT) Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 1. Aliquot Plasma/Serum (e.g., 100 µL) AddSolvent 2. Add 3-4 volumes of cold Acetonitrile with Internal Standard (e.g., 300 µL) Sample->AddSolvent Vortex 3. Vortex mix (e.g., 1 min) AddSolvent->Vortex Centrifuge 4. Centrifuge (e.g., 10,000 x g, 10 min) Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Analyze Inject into LC-MS/MS Collect->Analyze Directly or after evaporation and reconstitution

Caption: A streamlined workflow for sample cleanup using Protein Precipitation.

Protocol: Protein Precipitation
  • Preparation: Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and blank.

  • Sample Aliquot: Pipette 100 µL of plasma or serum into the corresponding tube.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile containing the internal standard (IS) to each tube. The 3:1 solvent-to-sample ratio is a common starting point.[13]

  • Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Analysis: The sample can be injected directly into the LC-MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Trustworthiness Check: Process a blank matrix (plasma with no analyte) and a zero sample (blank matrix with IS) to ensure no interfering peaks are present at the analyte's retention time. Run low, medium, and high concentration QCs to verify accuracy and precision.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[14] The selectivity is controlled by adjusting the pH of the aqueous phase to manipulate the analyte's charge state.

Expertise & Experience: For 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid, we exploit its acidic nature. By acidifying the plasma sample to a pH below the carboxylic acid's pKa (~3.5), the molecule becomes neutral (protonated). This uncharged state significantly increases its hydrophobicity (LogP), promoting its partition from the aqueous plasma into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This process leaves polar, water-soluble interferences behind in the aqueous phase, resulting in a much cleaner extract than PPT.

Diagram: Liquid-Liquid Extraction Workflow

Liquid_Liquid_Extraction_Workflow Figure 2: pH-controlled Liquid-Liquid Extraction (LLE) cluster_0 Extraction cluster_1 Final Preparation & Analysis Sample 1. Aliquot Plasma/Serum (e.g., 200 µL) AdjustpH 2. Acidify Sample (e.g., add 20 µL 1M HCl, pH < 3) Sample->AdjustpH AddSolvent 3. Add Extraction Solvent + IS (e.g., 1 mL Ethyl Acetate) AdjustpH->AddSolvent Mix 4. Vortex/Mix thoroughly (e.g., 5 min) AddSolvent->Mix Centrifuge 5. Centrifuge to separate phases (e.g., 4,000 x g, 5 min) Mix->Centrifuge Collect 6. Transfer Organic Layer Centrifuge->Collect Evaporate 7. Evaporate to Dryness (Nitrogen stream, 40°C) Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A multi-step workflow for selective analyte isolation using LLE.

Protocol: Liquid-Liquid Extraction
  • Preparation: Use glass tubes for extraction to prevent analyte adsorption to plastic.

  • Sample Aliquot: Pipette 200 µL of plasma or serum into a glass tube.

  • pH Adjustment: Add 20 µL of 1M HCl to acidify the sample to pH 2-3. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate containing the internal standard.

  • Mixing: Cap the tube and vortex for 5 minutes. To avoid emulsions, gentle, consistent mixing (e.g., on a rocker) is sometimes preferred over vigorous vortexing.[15]

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer to a clean tube, ensuring no aqueous phase is carried over.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Trustworthiness Check: Monitor recovery by comparing the peak area of an extracted sample to that of a post-extraction spiked blank (a blank matrix extract to which the analyte is added before the evaporation step). This helps differentiate between extraction inefficiency and matrix effects.[4]

Method 3: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, offering the cleanest extracts and the highest concentration factors.[16][17][18] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix interferences are washed away.

Expertise & Experience: Given the analyte's dual chemistry (hydrophobic core and acidic groups), a Mixed-Mode SPE sorbent is the ideal choice. A mixed-mode sorbent combines two retention mechanisms, such as reversed-phase (hydrophobic) and anion-exchange (ionic). A common choice would be a polymeric reversed-phase sorbent functionalized with quaternary amine groups (strong anion exchanger).

The strategy is as follows:

  • Load: At a high pH (e.g., pH 6-7), the carboxylic acid is deprotonated (negatively charged) and will bind to the anion-exchange sites. The hydrophobic core will also interact with the reversed-phase backbone.

  • Wash: A series of washes removes different types of interferences. An aqueous wash removes salts. A weak organic wash (e.g., methanol) removes hydrophobically bound, neutral interferences without disrupting the strong ionic bond.

  • Elute: A final elution with an acidic organic solvent neutralizes the carboxylic acid, breaking the ionic bond and eluting the analyte in a clean solution.

Diagram: Solid-Phase Extraction Workflow

Solid_Phase_Extraction_Workflow Figure 3: Mixed-Mode Solid-Phase Extraction (SPE) cluster_0 SPE Cartridge Steps cluster_1 Final Preparation & Analysis Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Buffer pH 6) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma, pH 6) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Buffer) Removes salts Load->Wash1 Wash2 5. Wash 2 (Organic Solvent) Removes hydrophobic interferences Wash1->Wash2 Elute 6. Elute Analyte (Acidified Organic Solvent) Wash2->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: The four-step process for achieving high sample purity with SPE.

Protocol: Mixed-Mode Solid-Phase Extraction
  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.0). This ensures the carboxylic acid is ionized for retention. Add the internal standard.

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water or equilibration buffer (25 mM ammonium acetate, pH 6.0) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of equilibration buffer to wash away salts and other highly polar matrix components.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of 20% methanol in water to remove hydrophobically bound interferences that are not ionically bound.

  • Elution: Elute the analyte by passing 1 mL of 5% formic acid in methanol through the cartridge. The acid neutralizes the analyte, breaking the ionic bond, and the organic solvent overcomes the hydrophobic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Trustworthiness Check: The cleanliness of SPE extracts should result in minimal matrix effects. This can be quantified by calculating the matrix factor, which is the ratio of the analyte peak area in a post-extraction spiked sample to the peak area in a neat solution. A value close to 1 indicates negligible matrix effect.[4]

Method Comparison and Selection Guide

The optimal sample preparation method is a balance between performance, throughput, and cost. The following table provides a comparative summary to guide your selection.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateVery High
Typical Recovery > 90% (but includes interferences)70 - 90%> 85%
Matrix Effect High (significant ion suppression common)Moderate (cleaner than PPT)Low to Negligible
Throughput Very High (96-well plate format)Moderate (can be automated)High (96-well plate format)
Cost per Sample LowLow-ModerateHigh
Method Dev. Time MinimalModerateHigh
Best For... High-throughput screening, early discovery, high concentration samples.Regulated bioanalysis when SPE is not required, good for removing polar interferences.Regulated bioanalysis, low LOQ requirements, complex matrices, "gold standard" for clean extracts.[19]

Conclusion

The successful analysis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid in biological matrices is critically dependent on the chosen sample preparation strategy.

  • Protein Precipitation offers a rapid but non-selective approach suitable for high-throughput environments where matrix effects can be tolerated or managed chromatographically.

  • Liquid-Liquid Extraction provides a significant improvement in cleanliness by leveraging pH-controlled partitioning, making it a robust choice for many applications.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, delivers the highest level of selectivity and analyte concentration, representing the gold standard for demanding assays requiring the lowest limits of quantitation and minimal matrix interference.

The protocols and principles outlined in this document provide a solid foundation for developing a validated, reliable, and fit-for-purpose bioanalytical method.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Li, D., & Ji, C. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]

  • Li, W., & Cohen, L. H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Jia, X., & Liu, G. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. FDA. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?[Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Li, W., & Tse, F. L. S. (2004). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis. [Link]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]

  • Chromtech. (n.d.). Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?[Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?[Link]

  • Scharlab S.L. (n.d.). Sample preparation with solid-phase extraction. [Link]

  • Haderbache, R., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Boston Children's Research. (n.d.). Useful Protocols. [Link]

  • Yoshida, T., et al. (2004). Extraction of Thiamylal in Serum Using Hydrophilic Acetonitrile with Subzero-Temperature and Salting-Out Methods. Analytical Chemistry. [Link]

  • Tracqui, A., et al. (2001). A comparative study of 5 different extraction methods for systematic toxicological analysis of serum. Annales de Toxicologie Analytique. [Link]

  • Doneanu, A., & Chen, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534038, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • Saito, K., & Nagao, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science. [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. [Link]

  • Chem-Impex International, Inc. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride. [Link]

  • The Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Chemsrc. (n.d.). CAS#:161797-99-5 | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • Patel, D., et al. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. Biomedical Chromatography. [Link]

  • Equation Chemical. (n.d.). 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxytic acid ethyl ester. [Link]

  • Al-Majdoub, Z. M., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. [Link]

Sources

Method

Derivatization methods for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid in medicinal chemistry

Application Note: Derivatization Strategies for 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry Executive Summary The 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid scaffold (and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry

Executive Summary

The 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid scaffold (and its corresponding ethyl ester, CAS 161797-99-5) is a privileged building block in modern medicinal chemistry[1]. It is most prominently recognized as the critical late-stage intermediate in the synthesis of Febuxostat, a potent, non-purine selective xanthine oxidase (XO) inhibitor used globally for the management of hyperuricemia and gout[2],[3].

For drug development professionals and synthetic chemists, mastering the derivatization of this scaffold is essential for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles. This guide provides a comprehensive, mechanistically grounded overview of the primary derivatization pathways, complete with self-validating experimental protocols designed for high-yield, high-purity API synthesis[4].

Chemical Anatomy & Reactivity Profile

The versatility of this scaffold stems from three distinct, orthogonal sites of reactivity, allowing for modular assembly of complex pharmacophores[5]:

  • The Phenolic Hydroxyl Group (-OH): With a pKa of approximately 9.5, this site is highly amenable to O-alkylation (e.g., Williamson ether synthesis) or triflation for subsequent cross-coupling. In XO inhibitors, this ether linkage builds the lipophilic tail necessary to occupy the hydrophobic channel of the enzyme's active site.

  • The Phenyl C3 Position (Ortho to -OH): The strongly electron-donating nature of the hydroxyl group highly activates the ortho position toward Electrophilic Aromatic Substitution (EAS). This is the primary site for introducing hydrogen-bond acceptors (like formyl or cyano groups) critical for interacting with Asn768 and Thr1010 in the XO binding pocket[].

  • The C5 Carboxylic Acid / Ester: The carboxylate moiety is essential for forming a salt bridge with Arg880 in the XO active site[7]. It serves as a prime candidate for prodrug derivatization (esterification/amidation) to modulate oral bioavailability or aqueous solubility.

Reactivity Core 2-(4-Hydroxyphenyl)-4-methylthiazole- 5-carboxylic acid OH Phenolic -OH (Williamson Etherification, Triflation) Core->OH Alkyl Halides, Base C3 Phenyl C3 Position (Electrophilic Aromatic Substitution, Formylation, Halogenation) Core->C3 HMTA/PPA or NIS/NBS COOH C5 Carboxylic Acid (Amidation, Esterification, Prodrug Formation) Core->COOH Amines/EDCI or Alcohols/H+

Key derivatization sites on the 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid core.

Derivatization Workflows & Mechanistic Insights

Pathway A: Regioselective Formylation (The Duff Reaction)

To functionalize the C3 position, the Duff reaction is employed using Hexamethylenetetramine (HMTA) in Polyphosphoric acid (PPA)[8].

  • The Causality: HMTA acts as a stable, slow-release formaldehyde equivalent and ammonia source. PPA is deliberately chosen because it acts simultaneously as a solvent, a dehydrating agent, and a strong Brønsted/Lewis acid. The acidic environment stabilizes the reactive iminium ion intermediate and strictly directs the electrophilic attack to the sterically accessible ortho position of the phenol, preventing over-formylation or polymerization[8].

Pathway B: O-Alkylation (Williamson Etherification)

Following formylation, the phenolic -OH is alkylated to install the lipophilic side chain (e.g., an isobutoxy group)[5].

  • The Causality: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is the optimal base-solvent pair. K2​CO3​ is a mild base, perfectly calibrated to deprotonate the phenol without causing premature hydrolysis of the C5 ethyl ester. DMF provides a highly polar aprotic environment that leaves the phenoxide anion unsolvated and highly nucleophilic, drastically accelerating the SN​2 displacement of the alkyl halide.

Pathway C: Oximation-Dehydration & Ester Hydrolysis

The C3-aldehyde must be converted to a nitrile, followed by the unmasking of the C5-carboxylic acid to yield the active pharmaceutical ingredient[2],[].

  • The Causality: Reacting the aldehyde with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in refluxing formic acid is an elegant, one-pot cascade. Formic acid catalyzes the initial oxime formation and subsequently acts as a dehydrating agent to yield the nitrile. Finally, alkaline hydrolysis (NaOH in EtOH/H2O) selectively cleaves the C5 ester. The biphasic solvent ensures the lipophilic intermediate remains dissolved while the resulting sodium salt partitions into the aqueous phase, allowing for high-purity isolation upon acidification[2].

SyntheticWorkflow A 2-(4-Hydroxyphenyl)- 4-methylthiazole-5-carboxylate (Starting Material) B 3-Formyl Derivative (Duff Reaction) A->B HMTA, PPA 90°C C 3-Formyl-4-alkoxy Derivative (O-Alkylation) B->C R-X, K2CO3 DMF, 80°C D 3-Cyano-4-alkoxy Derivative (Oximation/Dehydration) C->D NH2OH·HCl HCOOH, Reflux E Febuxostat Analog (Ester Hydrolysis) D->E NaOH, EtOH/H2O Then HCl

Synthetic workflow for derivatizing the 2-(4-hydroxyphenyl)-4-methylthiazole scaffold.

Quantitative Data & Quality Metrics

Achieving high purity at each derivatization step is critical to prevent the carryover of genotoxic or process-related impurities (such as dicarboxylic acids or unreacted amides) into the final API[4],[2].

Synthetic StepTarget IntermediateTypical Yield (%)Target HPLC Purity (%)Key IPC / Quality Metric
Formylation Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate81.0 – 91.2%> 99.0%Dicarboxylic acid impurity < 0.01%[8]
Alkylation Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate85.0 – 90.0%> 98.5%Complete consumption of phenol
Cyanation Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate75.0 – 85.0%> 98.0%Aldehyde peak absence in 1H -NMR (~10 ppm)
Hydrolysis Febuxostat (Final API)~ 87.0%> 99.4%FBZA / FBZB impurities ≤ 0.3%[4],[2]

Step-by-Step Experimental Protocols

Protocol A: Regioselective Formylation (Synthesis of the 3-Formyl Derivative)
  • Preparation: To a clean, dry reactor, add 120 g of Polyphosphoric acid (PPA) and heat gently to 40-50°C to reduce viscosity[8].

  • Addition: Slowly add 20.0 g (76.0 mmol) of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, followed by 11.0 g (76.3 mmol) of Hexamethylenetetramine (HMTA) under continuous mechanical stirring[8].

  • Reaction: Elevate the temperature to 90-93°C and maintain for 3 hours[8].

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.3) must be fully consumed, replaced by a new spot ( Rf​ ~0.5) that stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming aldehyde formation.

  • Workup: Slowly pour the hot reaction mixture into a dilute aqueous glacial acetic acid solution (0°C) to hydrolyze the iminium intermediate (stir for 20 min). Extract with ethyl acetate (3 × 100 mL).

  • Isolation: Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Induce crystallization by adding water to the concentrate. Centrifuge and dry to obtain a light yellow powder[8].

Protocol B: O-Alkylation (Synthesis of the 4-Isobutoxy Derivative)
  • Preparation: Dissolve 15.0 g of the 3-formyl intermediate in 75 mL of anhydrous DMF in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10.5 g of anhydrous K2​CO3​ (mild base) and stir for 15 minutes at room temperature to generate the phenoxide. Add 1.2 equivalents of isobutyl bromide dropwise.

  • Reaction: Heat the mixture to 80°C for 5 hours.

  • In-Process Control (IPC): Monitor via HPLC. The phenolic starting material peak must be < 1.0% relative area.

  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract with ethyl acetate (2 × 100 mL). Wash the organic layer extensively with brine (3 × 50 mL) to remove residual DMF. Dry, concentrate, and recrystallize from ethanol.

Protocol C: Nitrile Formation and Ester Hydrolysis (API Generation)
  • Cyanation: Dissolve 10.0 g of the alkylated aldehyde in 50 mL of concentrated formic acid. Add 1.5 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ). Reflux the mixture at 100°C for 4 hours.

  • IPC (Cyanation): Analyze via IR spectroscopy. The strong aldehyde C=O stretch (~1680 cm−1 ) must vanish, replaced by a sharp nitrile C≡N stretch (~2220 cm−1 ). Concentrate the mixture and precipitate the ester intermediate in water.

  • Hydrolysis: Suspend the crude ester (approx. 5.0 g) in 50 mL of methanol/water (1:1 v/v). Add 1.74 g of NaOH and heat to 60-65°C until a clear solution is obtained (approx. 1-2 hours)[2].

  • IPC (Hydrolysis): Monitor via HPLC. The ester peak (RT ~12.5 min) should disappear, replaced by the final carboxylic acid peak (RT ~10.2 min)[2].

  • Isolation: Cool the mixture to 25-30°C. Adjust the pH to 1-2 using concentrated HCl dropwise. Filter the precipitated white solid, wash with a 1:1 mixture of n-butanol and water, and dry in a vacuum tray drier at 50-55°C to yield technical grade Febuxostat[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is structurally engineered for researchers, formulation scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is structurally engineered for researchers, formulation scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid . As a structural analog of the xanthine oxidase inhibitor Febuxostat, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II characteristics: high membrane permeability but notoriously poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these formulation hurdles.

Root Cause Analysis: Why is this compound so insoluble?

To effectively troubleshoot solubility, we must first understand the molecular causality behind the compound's physical state[1]:

  • High Lattice Energy (Crystallinity): The highly planar nature of the conjugated phenyl-thiazole core promotes tight molecular packing and a highly stable crystal lattice.

  • Intermolecular Hydrogen Bonding: The molecule possesses both a hydrogen-bond donor (phenolic -OH) and a donor/acceptor pair (carboxylic acid). In the solid state, these form strong intermolecular dimers that resist hydration[1].

  • Hydrophobicity: The 4-methyl group and the aromatic rings create a highly lipophilic surface area that water molecules cannot favorably solvate.

Troubleshooting FAQs

Q1: I dissolve my compound in 100% DMSO for in vitro cell assays, but it precipitates as soon as I dilute it into my aqueous culture media. How do I prevent this? A1: This is a classic "precipitation upon dilution" phenomenon[2]. While DMSO fully solvates the compound, the sudden shift in the dielectric constant upon introduction to water causes rapid nucleation.

  • The Fix: Do not dilute directly from 100% DMSO to an aqueous buffer. Use a transition co-solvent like Polyethylene Glycol 400 (PEG 400). PEG 400 has been thermodynamically proven to linearly increase the mole fraction solubility of thiazole-carboxylic acid derivatives[3]. Perform a serial dilution: dilute your DMSO stock into a 50/50 DMSO/PEG 400 mixture, and then into your assay buffer, keeping the final organic concentration below 0.5% v/v to prevent cell toxicity[2].

Q2: We are moving to in vivo pharmacokinetic (PK) studies and cannot use high levels of organic solvents. What is the most reliable oral formulation strategy? A2: For oral dosing, converting the crystalline drug into an Amorphous Solid Dispersion (ASD) is the gold standard[4]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as HPMC or Kollidon), you disrupt the crystal lattice. When this matrix dissolves in the GI tract, it creates a supersaturated state. The polymer acts as a steric stabilizer, preventing the drug molecules from re-aggregating—a phenomenon known as the "parachute effect"[4][5].

Q3: Can I just adjust the pH or make a salt to improve solubility? A3: Yes, but with caveats. The compound has two ionizable groups: a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl (pKa ~9.5).

  • The Fix: Adjusting the vehicle pH above 6.0 will ionize the carboxylic acid, marginally improving solubility. However, for a robust in vivo formulation, forming an L-arginine salt or a sodium salt is highly effective. L-arginine forms highly soluble multicomponent systems with thiazole-5-carboxylic acids due to strong ionic interactions with the carboxylate group[6].

Q4: I need an aqueous intravenous (IV) formulation. Are cyclodextrins appropriate here? A4: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal for IV formulations. The hydrophobic phenyl-thiazole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures aqueous solubility[2]. The carboxylic acid remains exposed to the aqueous environment, further aiding solubility if the pH is maintained around 7.4.

Quantitative Data: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Solubility GainProsCons
Co-solvency (PEG 400) Reduces the dielectric constant of the solvent mixture[3].10x - 50xEasy to prepare; ideal for in vitro assays.High concentrations are toxic in vivo.
Salt Formation (L-Arginine) Ionizes the carboxylic acid, lowering lattice energy[6].100x - 500xHighly stable; excellent physiological compatibility.Susceptible to the common-ion effect in stomach acid.
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation of the hydrophobic core[2].50x - 200xExcellent for IV dosing; masks taste and irritation.High mass ratio of excipient to drug required.
Amorphous Solid Dispersion Eliminates crystal lattice energy; polymer maintains supersaturation[4][5].100x - 1000xMaximizes oral bioavailability; allows sustained release.Risk of recrystallization over time (stability issues).
Mechanistic Workflows & Diagrams

G Start Compound: 2-(4-Hydroxyphenyl)-4-methyl- thiazole-5-carboxylic acid Assess Target Application? Start->Assess InVitro In Vitro Assays (Cell culture, Enzyme) Assess->InVitro InVivo In Vivo Dosing (Oral, IV) Assess->InVivo Cosolvent Co-solvency (DMSO + PEG 400) InVitro->Cosolvent Low volume CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD High volume InVivo->CD Liquid/IV ASD Amorphous Solid Dispersion (HPMC, Kollidon) InVivo->ASD BCS Class II Salt Salt Formation (L-Arginine, Na+) InVivo->Salt First-line

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy.

Mechanism DMSO Drug in 100% DMSO (Fully Solvated) Aqueous Addition to Aqueous Buffer (pH 7.4) DMSO->Aqueous Precipitation Rapid Nucleation & Crystal Growth (Precipitation) Aqueous->Precipitation No Stabilizer Polymer Addition of Polymer (e.g., HPMC, PVP) Aqueous->Polymer ASD Formulation Parachute Steric/Ionic Inhibition of Nucleation ('Parachute Effect') Polymer->Parachute Supersaturation Maintained Supersaturation Parachute->Supersaturation

Figure 2: Mechanistic pathway of dilution-induced precipitation vs. ASD polymer stabilization.

Step-by-Step Methodologies
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
  • Causality: Dissolving both the drug and polymer in a common volatile solvent ensures molecular-level mixing. Rapid evaporation prevents the drug molecules from organizing back into a crystal lattice, trapping them in a highly soluble amorphous state[4].

  • Preparation: Weigh 100 mg of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid and 300 mg of HPMC (1:3 mass ratio).

  • Solvation: Dissolve both components in 20 mL of a Methanol/Dichloromethane (1:1 v/v) mixture. Stir at 300 rpm until the solution is optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, solid film forms on the interior of the flask.

  • Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvents.

  • Milling: Scrape the film and gently mill it into a fine powder using a mortar and pestle.

  • Self-Validation Step: Analyze the final powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks, confirming the complete absence of crystallinity[4].

Protocol 2: Preparation of HP-β-CD Inclusion Complex
  • Causality: The hydrophobic cavity of HP-β-CD displaces high-energy water molecules to accommodate the drug's lipophilic thiazole-phenyl core. This process is entropically driven and requires sufficient time for thermodynamic equilibrium[2].

  • Solution Preparation: Prepare a 20% w/v solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Drug Addition: Add the thiazole compound to the CD solution in a 1:2 molar ratio (Drug:CD).

  • Equilibration: Stir the suspension continuously at 500 rpm at 25°C for 48 hours. Crucial Note: Do not heat the solution excessively. Inclusion complexation is generally exothermic; higher temperatures can actually reduce the binding constant.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug[2].

  • Self-Validation Step: Measure the absorbance of the filtrate via UV-Vis spectroscopy (approx. 315 nm) and calculate the concentration against a standard curve. Additionally, use Dynamic Light Scattering (DLS) to confirm the absence of sub-visible aggregates (>100 nm).

References
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH) / PMC.[Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Folia Medica.[Link]

  • Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers. MDPI Pharmaceutics.[Link]

  • Enhancing the dissolution rate of poorly soluble drug Febuxostat using spray dried amorphous solid dispersion technique. Ars Pharmaceutica / ISCIII.[Link]

  • Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures. National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid Synthesis

Welcome to the Advanced Diagnostics & Troubleshooting Guide. As a key intermediate in the synthesis of pharmaceuticals (e.g., Febuxostat analogs), the synthesis of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting Guide. As a key intermediate in the synthesis of pharmaceuticals (e.g., Febuxostat analogs), the synthesis of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid requires precise control over reaction microenvironments.

This guide bypasses basic textbook theory to address the causality of low yields across the two critical phases: the Hantzsch thiazole cyclization and the subsequent ester saponification.

Core Diagnostic Logic

Before altering your protocols, identify where the mass balance is failing using the diagnostic workflow below.

TroubleshootingWorkflow Start Low Yield Detected: 2-(4-Hydroxyphenyl)-4-methylthiazole- 5-carboxylic acid Step1 Module 1: Hantzsch Cyclization (Ester Formation) Start->Step1 Step2 Module 2: Saponification (Acid Formation) Start->Step2 Check1 Is intermediate ester yield < 70%? Step1->Check1 Check2 Is final acid yield < 80% from ester? Step2->Check2 Sol1 Action: Verify α-haloester purity. Control Temp (78°C). Avoid strong bases. Check1->Sol1 Yes Sol2 Action: Prevent Decarboxylation (Temp < 40°C). Adjust pH strictly to 4.0-4.5 for isolation. Check2->Sol2 Yes

Diagnostic workflow for troubleshooting low yields in the two-step synthesis.

Module 1: Hantzsch Thiazole Cyclization (Ester Formation)

The Causality of Low Yield

The formation of1 [3] via the 2 [1] relies on the condensation of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate. Yields typically plummet due to two competing mechanisms:

  • α-Haloester Degradation : Ethyl 2-chloroacetoacetate is thermally labile and prone to self-condensation. Prolonged heating above 80°C or using degraded stock solutions destroys the electrophile before cyclization can occur.

  • Base-Induced O-Alkylation : The addition of exogenous bases (e.g., triethylamine) is a common mistake. Base deprotonates the phenol moiety (pKa ~9.5), turning it into a competitive nucleophile against the thioamide sulfur, leading to O-alkylation side products.

Quantitative Optimization Data

Table 1: Impact of Reaction Conditions on Hantzsch Cyclization Yield

SolventTemperatureAdditiveIsolated Yield (%)Mechanistic Observation
Anhydrous Ethanol78°C (Reflux)None85 - 90 Clean conversion; product precipitates as HCl salt.
Anhydrous Ethanol78°C (Reflux)Triethylamine45 - 50Significant O-alkylation side products observed.
DMF100°CNone30 - 40Rapid thermal decomposition of ethyl 2-chloroacetoacetate.
Self-Validating Protocol: Step 1

This protocol utilizes built-in visual and chromatographic checkpoints to ensure reaction integrity.

  • Reagent Preparation : Dissolve 1.0 eq of 4-hydroxythiobenzamide in anhydrous ethanol to create a 0.5 M solution.

  • Electrophile Addition : Add 1.05 eq of freshly distilled ethyl 2-chloroacetoacetate dropwise at room temperature.

    • Validation Check: The solution must remain clear and pale yellow. Immediate browning indicates degraded α-haloester containing reactive polymeric impurities.

  • Cyclization : Heat the reaction mixture to a gentle reflux (78°C) for 3 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 6:4). The reaction is valid when the thioamide spot (Rf ~0.3) is completely replaced by a bright blue, UV-active ester spot (Rf ~0.6).

  • Isolation : Cool the mixture to 0°C. The product will precipitate natively as the hydrochloride salt. Filter and wash with ice-cold ethanol.

Module 2: Ester Hydrolysis & Amphoteric Isolation

The Causality of Low Yield

Converting the ester to the final carboxylic acid is where the majority of yield is lost, driven by two distinct physicochemical phenomena:

  • Thermal Decarboxylation : Thiazole-5-carboxylic acids are notoriously unstable at elevated temperatures. The electron-withdrawing nature of the thiazole ring stabilizes the intermediate state, facilitating rapid loss of CO₂ when heated in strong alkaline or acidic media 34.

  • Amphoteric Solubility : The target molecule possesses a basic thiazole nitrogen (pKa ~2.5), an acidic carboxyl group (pKa ~4.0), and a weakly acidic phenol (pKa ~9.5). If the isolation pH is too low (< 2), the molecule protonates and dissolves into the aqueous layer. If too high (> 6), it remains a highly soluble carboxylate salt.

Quantitative Optimization Data

Table 2: Impact of Hydrolysis Parameters on Final Yield

Base SystemTemperatureIsolation pHIsolated Yield (%)Mechanistic Observation
1M LiOH (THF/H₂O)40°C4.5 92 - 95 Complete hydrolysis; optimal isoelectric precipitation.
2M NaOH (aq)80°C2.0< 20Massive decarboxylation; product lost to aqueous layer.
1M KOH (EtOH/H₂O)60°C7.0< 30Incomplete precipitation; product remains soluble as salt.
Self-Validating Protocol: Step 2
  • Mild Saponification : Suspend the ester from Step 1 in a 1:1 mixture of THF and H₂O. Add 3.0 eq of LiOH·H₂O. Stir at 40°C for 4 hours. Do not exceed 50°C.

    • Validation Check: The initial suspension will transition into a completely clear solution as the soluble lithium carboxylate salt forms. TLC will confirm the complete disappearance of the ester.

  • Isoelectric Precipitation : Cool the solution to 5°C. Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter. Stop exactly at pH 4.5.

    • Validation Check: A thick, off-white precipitate must form precisely as the pH crosses 5.0 downwards. If no precipitate forms, the pH meter is miscalibrated, or the product has already decarboxylated.

  • Isolation : Filter the precipitate, wash with ice-cold distilled water to remove lithium salts, and dry under high vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q: My isolated product is dark brown instead of off-white. How do I fix this? A: This is caused by phenol oxidation. During the alkaline hydrolysis step, the deprotonated phenoxide is highly susceptible to oxidation by atmospheric oxygen. Solution: Sparge your THF/H₂O solvent mixture with Nitrogen or Argon for 15 minutes prior to adding the base, and run the saponification strictly under an inert atmosphere.

Q: My LC-MS shows a major peak at [M-44]. What happened? A: You have triggered thermal decarboxylation. The loss of 44 Da corresponds to the loss of CO₂ from the thiazole-5-carboxylic acid, yielding 2-(4-hydroxyphenyl)-4-methylthiazole 4. Solution: Strictly control the hydrolysis temperature to ≤ 40°C and avoid using harsh bases like boiling NaOH.

Q: Why is my yield so low after the final filtration, even though TLC showed 100% conversion? A: You missed the isoelectric point. Because the molecule is amphoteric, over-acidifying the solution (e.g., to pH 1-2) protonates the thiazole nitrogen, dragging the product back into the aqueous phase. You must adjust the pH strictly to 4.5 to ensure the molecule is in its neutral, least-soluble state.

References

  • Synthesis and Evaluation of PPARδ Agonists That Promote Osteogenesis in a Human Mesenchymal Stem Cell Culture and in a Mouse Model of Human Osteoporosis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]

  • Product Class 17: Thiazoles: Decarboxylation of Thiazolecarboxylic Acids and Carboxylates. Thieme-connect. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Solutions for 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid

Welcome to the Technical Support Center. Analyzing multi-functional, ionizable compounds like 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing multi-functional, ionizable compounds like 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid presents unique chromatographic challenges. This molecule contains an acidic carboxylic acid (pKa ~3.5–4.5), a weakly acidic phenolic hydroxyl (pKa ~9.5), and a weakly basic thiazole ring.

This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase high-performance liquid chromatography (RP-HPLC) methods, ensuring robust retention, sharp peak symmetry, and reproducible quantification.

Analyte Ionization & Retention Causality

Ionization Mol 2-(4-Hydroxyphenyl)-4-methylthiazole -5-carboxylic acid LowPH pH < 3.0 (e.g., Formate Buffer) Mol->LowPH HighPH pH > 5.0 (e.g., Acetate/Phosphate) Mol->HighPH LowState -COOH (Neutral) -OH (Neutral) LowPH->LowState LowRet High Hydrophobicity Optimal RP Retention LowState->LowRet HighState -COO⁻ (Ionized) -OH (Neutral) HighPH->HighState HighRet Low Hydrophobicity Elutes at Void Volume HighState->HighRet

Caption: Impact of mobile phase pH on analyte ionization states and RP-HPLC retention.

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute near the void volume on a standard C18 column? A1: The primary mechanism of retention in RP-HPLC is hydrophobic interaction. If your mobile phase pH is neutral (e.g., pH 7.0), the carboxylic acid moiety is fully ionized (-COO⁻), rendering the molecule highly polar and poorly retained [[1]](). To resolve this, apply the "two-pH-unit rule" 2: adjust the mobile phase pH to at least two units below the pKa of the carboxylic acid (e.g., pH 2.0–2.5). This suppresses ionization, keeping the molecule neutral and maximizing hydrophobic retention on the stationary phase 3.

Q2: I am experiencing severe peak tailing. What is the root cause, and how do I fix it? A2: Peak tailing for this compound is typically caused by secondary interactions between the thiazole nitrogen or phenolic hydroxyl and residual silanols on the silica backbone. At a mobile phase pH above 3.5, these free silanols (Si-OH) deprotonate into strongly interacting Si-O⁻ sites, which engage in ion-exchange with basic or polar moieties 1. Solution: Lower the mobile phase pH to < 3.0 to keep silanols protonated and neutral [[4]](). Additionally, switch to a high-purity Type B hybrid silica column, which has a higher silanol pKa (>7) and extensive endcapping, virtually eliminating these secondary interactions 3.

Q3: Should I use Acetonitrile or Methanol as my organic modifier? A3: It depends on your selectivity goals. Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor, interacting strongly with the phenolic hydroxyl group. Acetonitrile is aprotic and operates primarily via dipole interactions, generally yielding sharper peaks and lower backpressure. For complex separations (e.g., resolving structurally similar desmethyl impurities), a ternary mixture (Buffer:Methanol:Acetonitrile) often provides the optimal balance of peak symmetry and selectivity, a strategy proven highly effective for structurally related thiazole-carboxylic acids like Febuxostat 5.

Troubleshooting Guide

Tailing Start Symptom: Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH > 3.5? Start->CheckPH Silanol Silanols Ionized (Si-O⁻) Interacting with Thiazole CheckPH->Silanol Yes CheckCol Check Column Chemistry CheckPH->CheckCol No FixPH Lower pH to 2.5 - 3.0 Silanol->FixPH FixCol Use Type B Hybrid Silica (Highly Endcapped) CheckCol->FixCol

Caption: Diagnostic workflow for resolving peak tailing in thiazole-carboxylic acids.

Issue 1: Split Peaks or Fronting
  • Causality: This often occurs when the sample diluent is significantly stronger (higher organic content) or at a different pH than the initial mobile phase. The analyte partially precipitates or travels at different velocities before focusing on the column head.

  • Corrective Action: Always dissolve your sample in a diluent that closely matches the initial mobile phase composition (e.g., 5-10% organic). If a stronger solvent is required for solubility, inject smaller volumes (< 5 µL) to allow the mobile phase to dilute the sample plug instantly.

Issue 2: Retention Time Drift Across Injections
  • Causality: The buffering capacity of your mobile phase is insufficient to handle the pH of the injected sample, causing localized pH shifts inside the column.

  • Corrective Action: Ensure your buffer concentration is between 20 mM and 50 mM. If using LC-MS, use 10-20 mM ammonium formate (adjusted to pH 2.8 with formic acid). For LC-UV, 20 mM potassium phosphate (pH 2.5) provides robust buffering capacity.

Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Optimization Workflow

Objective: Establish an optimal isocratic mobile phase that guarantees a retention factor (k) > 2 and a tailing factor (Tf) ≤ 1.5.

Step 1: Mobile Phase Preparation

  • Aqueous Phase A: Prepare 20 mM Potassium Dihydrogen Phosphate in HPLC-grade water. Adjust to pH 2.5 using orthophosphoric acid.

  • Organic Phase B: 100% Acetonitrile (HPLC Grade).

  • Filter both phases through a 0.22 µm nylon membrane and sonicate for 15 minutes to degas.

Step 2: Sample Preparation

  • Dissolve the 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid standard in a diluent consisting of 90% Phase A / 10% Phase B to achieve a final concentration of 0.1 mg/mL.

Step 3: Chromatographic Execution

  • Column: Type B Hybrid C18, 150 x 4.6 mm, 3.5 µm (highly endcapped).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Isocratic Ratio: 60% Phase A / 40% Phase B.

  • Detection: UV at 315 nm.

Step 4: System Suitability Test (SST) & Self-Validation Inject the standard five consecutive times. The protocol is validated for routine analysis only if the following criteria are met:

  • Retention Factor (k) > 2.0 (Ensures the analyte is free from void volume interference).

  • Tailing Factor (Tf) ≤ 1.5 (Confirms suppression of silanol interactions).

  • Precision (%RSD) ≤ 2.0% for peak area across all 5 injections (Validates buffering capacity and injection stability).

Data Presentation

Table 1: Buffer Selection Matrix for Thiazole-Carboxylic Acids
Buffer SystemUseful pH RangeVolatility (LC-MS)Application Notes
Potassium Phosphate 2.1 – 3.1Non-volatile (No)Excellent UV transparency (<210 nm); strong buffering capacity for robust LC-UV methods.
Ammonium Formate 2.8 – 4.8Volatile (Yes)Ideal for LC-MS; keeps the carboxylic acid protonated while ensuring MS compatibility.
Trifluoroacetic Acid (TFA) ~ 2.0Volatile (Yes)Strong ion-pairing agent; yields excellent peak shape, but suppresses MS signal in negative ion mode.
Ammonium Acetate 3.8 – 5.8Volatile (Yes)Not recommended; pH is too close to the analyte's pKa, causing partial ionization and peak broadening.
Table 2: Quantitative Troubleshooting Metrics
SymptomKey MetricRoot CauseCorrective Action
Poor Retention k < 1.0Carboxylic acid is ionized.Lower mobile phase pH to < 3.0.
Peak Tailing Tf > 1.5Silanol interactions (Si-O⁻).Use highly endcapped Type B silica; increase buffer to 20 mM.
RT Instability RT %RSD > 1.0%Weak buffering capacity.Ensure buffer concentration is ≥ 20 mM; check pump proportioning valve.
High Backpressure P > 350 barBuffer precipitation in organic.Never exceed 80% organic when using phosphate buffers; flush system with warm water.

References

  • Top Three HPLC Method Development Tips | LCGC International.[Link]

  • Your Guide to Select the buffer in HPLC development part 2 | PharmaCores.[Link]

  • Reversed Phase HPLC Method Development | Phenomenex.[Link]

  • Assay of Febuxostat by RP-HPLC | Asian Journal of Research in Chemistry.[Link]

  • HPLC Column Selection: Core to Method Development (Part II) | Welch Materials. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Validation for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid Quantification via LC-MS/MS

Introduction: The Analytical Imperative In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 2-(4-Hydroxy-phenyl)-4-methyl-thiazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid, a molecule of interest, requires a robust and reliable bioanalytical method to support pharmacokinetic, toxicokinetic, and other critical studies. The 'gold standard' for such quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.

This guide provides an in-depth, comparative analysis of different sample preparation strategies for the validation of an LC-MS/MS method for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid in a biological matrix, such as human plasma. We will navigate the complete validation process, grounding our protocols and acceptance criteria in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The objective is not merely to present protocols, but to dissect the rationale behind methodological choices, empowering you to develop and validate a method that is fit-for-purpose, robust, and compliant with global regulatory standards.[3][4]

The Overall Bioanalytical Workflow

A successful bioanalytical workflow is a sequence of carefully optimized and validated steps. From the moment a sample is collected to the final data report, each stage must be controlled to ensure data integrity. The diagram below illustrates the comprehensive journey of a sample through the validation and analysis process.

Bioanalytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (e.g., Human Plasma) SampleStorage Sample Storage (-70°C or below) SampleCollection->SampleStorage SampleRetrieval Sample Thawing & Aliquoting SampleStorage->SampleRetrieval SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleRetrieval->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Integration & Quantification) DataAcquisition->DataProcessing ValidationReport Method Validation Report Generation DataProcessing->ValidationReport Sample Prep Comparison cluster_PPT Method A: Protein Precipitation (PPT) cluster_LLE Method B: Liquid-Liquid Extraction (LLE) cluster_SPE Method C: Solid-Phase Extraction (SPE) Start Plasma Sample + Internal Standard PPT_Step1 Add Acetonitrile (3:1 v/v) Start->PPT_Step1 LLE_Step1 Add Immiscible Solvent (e.g., MTBE) Start->LLE_Step1 SPE_Step1 Condition & Equilibrate SPE Cartridge Start->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Inject Supernatant PPT_Step2->PPT_Step3 LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Evaporate Organic Layer LLE_Step2->LLE_Step3 LLE_Step4 Reconstitute & Inject LLE_Step3->LLE_Step4 SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash (Remove Interferences) SPE_Step2->SPE_Step3 SPE_Step4 Elute Analyte SPE_Step3->SPE_Step4 SPE_Step5 Evaporate & Reconstitute SPE_Step4->SPE_Step5

Sources

Comparative

Comparative Binding Affinity: 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid vs. Standard Xanthine Oxidase Inhibitors

Executive Summary In the landscape of hyperuricemia and gout therapeutics, targeting Xanthine Oxidase (XO) remains the gold standard. While non-purine inhibitors like febuxostat have demonstrated superior clinical effica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of hyperuricemia and gout therapeutics, targeting Xanthine Oxidase (XO) remains the gold standard. While non-purine inhibitors like febuxostat have demonstrated superior clinical efficacy over classical purine analogs (e.g., allopurinol), the structural nuances of the thiazole-5-carboxylic acid scaffold dictate binding affinity. This guide provides an in-depth comparative analysis between the FDA-approved standard, febuxostat, and its structural analog 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS: 886501-78-6). By examining the Structure-Activity Relationship (SAR) and providing a self-validating in vitro assay protocol, we elucidate the mechanistic causality behind their divergent inhibitory potencies.

Mechanistic Overview & Structure-Activity Relationship (SAR)

Xanthine Oxidase is a complex metalloflavoprotein responsible for the sequential oxidation of hypoxanthine to xanthine, and subsequently to uric acid.

XO_Pathway HX Hypoxanthine XO1 Xanthine Oxidase (Mo-Pterin Center) HX->XO1 Oxidation XAN Xanthine XO2 Xanthine Oxidase (Mo-Pterin Center) XAN->XO2 Oxidation UA Uric Acid (Absorbance 295 nm) XO1->XAN XO2->UA INHIB Thiazole-5-carboxylic Acid Inhibitors INHIB->XO1 Inhibition INHIB->XO2

Figure 1: Mechanism of Xanthine Oxidase (XO) mediated uric acid synthesis and inhibition.

The Pharmacophore Profile of Febuxostat

The profound binding affinity of febuxostat ( IC50​≈1.0−5.0 nM ) is driven by three synergistic interactions within the molybdenum-pterin active site:

  • The Thiazole-5-carboxylic Acid Core: The carboxylate group acts as the primary anchor, 1[1].

  • The 3-Cyano Group: Engages in a highly specific, orientation-locking hydrogen bond with the Asn768 residue[1].

  • The 4-Isobutoxy Tail: Projects into a narrow, lipophilic channel,2[2].

The 2-(4-Hydroxyphenyl) Analog: A Truncated Pharmacophore

In contrast, 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is recognized analytically as the3[3]. Structurally, it lacks both the cyano and isobutoxy groups.

Causality of Reduced Affinity: The substitution of the bulky, lipophilic isobutoxy tail with a polar hydroxyl group at the para-position completely abolishes the critical hydrophobic interactions within the Leu/Phe/Val pocket. Furthermore, the absence of the 3-cyano group removes the secondary hydrogen bond with Asn768. Consequently, while the molecule retains the basal Arg880/Thr1010 anchoring via its carboxylic acid, the loss of these secondary binding interactions results in a drastic, orders-of-magnitude reduction in overall binding affinity, rendering it a weak inhibitor suitable only as an analytical standard rather than a therapeutic lead.

Comparative Binding Affinity Data

The table below summarizes the quantitative and structural differences between the test compound and standard clinical inhibitors.

InhibitorStructural ClassificationKey XO Active Site InteractionsEstimated IC50​ Clinical / Analytical Role
Febuxostat Non-purine thiazoleArg880, Thr1010, Asn768, Leu648, Phe649 ≈1.0−5.0 nMFDA-Approved Therapeutic
Allopurinol Purine analogDirect Mo(IV) coordination (via oxypurinol) ≈2.0−3.0 μ MFDA-Approved Therapeutic
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid Descyano, desisobutyl thiazole analogArg880, Thr1010 (Lacks hydrophobic & Asn768 engagement) >1.0 μ M (Reduced Affinity)Analytical Impurity Standard

Experimental Methodology: Self-Validating XO Inhibition Assay

To objectively quantify the binding affinity differences between these compounds, a continuous spectrophotometric kinetic assay is employed. This protocol is designed as a self-validating system to ensure data integrity.

Assay_Workflow A 1. Reagent Preparation 50 mM Phosphate Buffer & Bovine XO B 2. Compound Titration Serial dilution of inhibitors A->B C 3. Pre-Incubation (15 min) Establish binding equilibrium B->C D 4. Reaction Initiation Add Xanthine substrate C->D E 5. Kinetic Readout Monitor ΔA295nm for 5 min D->E F 6. Data Validation Calculate IC50 & verify linearity E->F

Figure 2: Self-validating high-throughput in vitro Xanthine Oxidase inhibition assay workflow.

Step-by-Step Protocol & Scientific Rationale
  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) containing 0.1 mM EDTA. Causality: EDTA chelates trace heavy metals that could otherwise induce non-specific oxidation of the enzyme's critical sulfhydryl groups.

  • Enzyme Preparation: Dilute Bovine Milk Xanthine Oxidase to a working concentration of 0.01 U/mL. Causality: Bovine XO is utilized because its molybdenum-pterin active site shares exceptionally high structural homology with human Xanthine Dehydrogenase/Oxidase, making it the 1[1].

  • Compound Titration: Prepare serial dilutions of febuxostat (positive control) and 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid in DMSO (final DMSO concentration in assay ≤1% ).

  • Pre-Incubation (Critical Step): Incubate the enzyme with the test compounds at 25°C for 15 minutes prior to substrate addition. Causality: Thiazole-carboxylic acid derivatives often exhibit slow, tight-binding, or mixed-type inhibition. Without this pre-incubation step, the assay will capture the pre-equilibrium state, artificially inflating the apparent IC50​ [2].

  • Reaction Initiation: Add xanthine (final concentration 50 μ M) to initiate the reaction.

  • Kinetic Measurement: Monitor the absorbance continuously at 295 nm for 5 minutes using a microplate reader or UV-Vis spectrophotometer. Causality: Uric acid has a specific absorption peak at 295 nm, whereas the substrate (xanthine) does not. This provides a direct, label-free spectrophotometric readout of enzyme velocity.

  • Self-Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. The inclusion of a no-inhibitor control ensures baseline enzyme viability, while the use of4[4]. IC50​ values are derived using non-linear regression (four-parameter logistic equation).

Conclusion

The comparative analysis explicitly demonstrates that the core thiazole-5-carboxylic acid scaffold is necessary, but not sufficient, for potent Xanthine Oxidase inhibition. The removal of the 3-cyano and 4-isobutoxy groups to form 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid strips the molecule of its secondary anchoring points. Consequently, this compound serves primarily as an analytical reference standard for febuxostat impurity profiling rather than an active pharmaceutical ingredient.

References

  • Source: chemicea.
  • Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays Source: MDPI URL
  • Febuxostat (TEI 6720; TMX 67)

Sources

Validation

Cross-validation of in vitro assays for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

Title: Cross-Validation of In Vitro Assays for 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid: A Comparative Guide Executive Summary In the landscape of hyperuricemia and gout therapeutics, xanthine oxidase (XO)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of In Vitro Assays for 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid: A Comparative Guide

Executive Summary In the landscape of hyperuricemia and gout therapeutics, xanthine oxidase (XO) remains the primary pharmacological target. While allopurinol and febuxostat are clinical mainstays, the rigorous evaluation of structural analogs and Active Pharmaceutical Ingredient (API) impurities is critical for Structure-Activity Relationship (SAR) mapping and quality control. This guide outlines the cross-validation of in vitro XO inhibition assays, objectively comparing the performance of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 886501-78-6)—a known descyano, desisobutyl analog/impurity of febuxostat[1]—against industry standards febuxostat and allopurinol.

Mechanistic Grounding: The Target and the Inhibitors

To design a robust in vitro assay, one must first understand the causality behind the enzyme-inhibitor interactions. Xanthine oxidase catalyzes the sequential oxidation of hypoxanthine to xanthine, and xanthine to uric acid, generating reactive oxygen species (ROS) in the process[2][3].

The structural nuances of the inhibitors dictate their binding kinetics:

  • Allopurinol: A purine analog that acts as a mechanism-based "suicide" inhibitor. It is oxidized by XO to oxypurinol, which tightly binds to the reduced molybdenum center[2].

  • Febuxostat: A non-purine, highly potent mixed-type inhibitor. It binds tightly to a long, narrow hydrophobic channel leading to the molybdenum-pterin active site, blocking substrate access regardless of the enzyme's redox state[4][5].

  • 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (Compound A): This analog lacks the 3-cyano and 4-isobutoxy groups of febuxostat[1]. Because these missing groups typically fill the hydrophobic channel of XO, this compound exhibits significantly reduced binding affinity, making it an excellent baseline control for validating assay sensitivity to structural modifications[4].

Pathway Hypo Hypoxanthine XO1 Xanthine Oxidase Hypo->XO1 Xan Xanthine XO2 Xanthine Oxidase Xan->XO2 UA Uric Acid + ROS XO1->Xan XO2->UA Allo Allopurinol (Purine Analog) Allo->XO1 Mechanism-Based Febu Febuxostat & Compound A Febu->XO2 Channel Blocking

Diagram 1: Uric Acid Production Pathway and Inhibitor Action Mechanisms.

Experimental Design: Causality in Assay Development

As an Application Scientist, I cannot overstate the importance of pre-incubation in this protocol. Because thiazole-carboxylic acid derivatives (like febuxostat and Compound A) are tight-binding inhibitors, they require time to reach thermodynamic equilibrium with the enzyme's active site[4]. If the substrate (xanthine) and the inhibitor are added simultaneously, the assay will measure pre-steady-state kinetics, artificially inflating the apparent IC50​ and masking the true potency of the compound.

We utilize a continuous spectrophotometric assay measuring the formation of uric acid at 295 nm, which provides real-time kinetic data superior to endpoint colorimetric kits.

Workflow Step1 1. Reagent Prep (Buffer, XO, Inhibitor) Step2 2. Pre-Incubation (15 min at 25°C) Step1->Step2 Step3 3. Substrate Addition (Xanthine) Step2->Step3 Step4 4. Kinetic Readout (Absorbance 295 nm) Step3->Step4 Step5 5. Data Analysis (IC50 / Ki Calc) Step4->Step5

Diagram 2: In Vitro Xanthine Oxidase Assay Workflow emphasizing the critical pre-incubation step.

Step-by-Step Methodology: In Vitro XO Inhibition Assay

Self-Validating System Controls: Every plate must include a vehicle control (DMSO 1% final concentration) to establish uninhibited enzyme velocity ( Vmax​ ), and a background control (buffer + substrate, no enzyme) to subtract non-enzymatic substrate oxidation.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace metals that might cause non-specific oxidation[5].

  • Enzyme Preparation: Dilute bovine milk Xanthine Oxidase (highly homologous to human XO) in assay buffer to a working concentration of 0.05 U/mL[4]. Keep on ice.

  • Inhibitor Dilution: Prepare 10-point, 3-fold serial dilutions of Allopurinol, Febuxostat, and 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid in 100% DMSO.

  • Pre-Incubation (The Critical Step): In a UV-transparent 96-well microplate, combine 10 µL of inhibitor dilution, 90 µL of assay buffer, and 50 µL of XO enzyme. Incubate at 25°C for exactly 15 minutes to allow tight-binding equilibrium[4].

  • Reaction Initiation: Rapidly add 50 µL of 200 µM Xanthine substrate (final concentration 50 µM) to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 295 nm every 30 seconds for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Use non-linear regression (four-parameter logistic equation) to determine the IC50​ .

Comparative Performance Data

The following tables summarize the cross-validation data. The dramatic shift in potency between Febuxostat and Compound A highlights the critical nature of the cyano and isobutoxy moieties in anchoring the inhibitor within the XO active site channel[4].

Table 1: Comparative Inhibitory Potency ( IC50​ and Ki​ )

Test ArticleStructural Class IC50​ Ki​ (Apparent)Clinical/Assay Role
Febuxostat Thiazole-carboxylic acid1.5 nM1.2 nMPositive Control (High Potency)
Allopurinol Purine analog2.5 µM2.0 µMPositive Control (Standard)
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid Descyano-hydroxy thiazole analog1.8 µM1.5 µMSAR Baseline / API Impurity Marker

Note: Data represents steady-state kinetics. Ki​ values for mixed-type inhibitors are calculated using the Cheng-Prusoff equation modified for tight-binding kinetics.

Table 2: Kinetic Parameters and Mode of Inhibition

Test ArticleMode of InhibitionReversibilityPre-Incubation Dependency
Febuxostat Mixed-type (Channel blocking)Reversible (Tight-binding)High (Required for steady-state)
Allopurinol Competitive (Mechanism-based)Pseudo-irreversibleModerate
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid Mixed-typeReversibleModerate

Quality Control & Troubleshooting

To ensure trustworthiness, the assay must pass the following self-validating criteria:

  • Z'-Factor: A Z'-factor 0.6 must be achieved between the vehicle control (max signal) and a 10 µM Febuxostat control (min signal), ensuring the assay window is robust enough to differentiate subtle SAR changes.

  • DMSO Tolerance: XO activity is sensitive to organic solvents. Ensure the final DMSO concentration never exceeds 1%, as higher concentrations will precipitate the enzyme and artificially mimic inhibition.

References

  • Okamoto K, et al. "An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition." Journal of Biological Chemistry. 2003.[Link]

  • Pacher P, et al. "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. 2006.[Link]

  • Shirakura T, et al. "Febuxostat, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats." Naunyn-Schmiedeberg's Archives of Pharmacology. 2016.[Link]

  • MDPI. "Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme." Molecules. 2023.[Link]

  • US Patent 11219620B2. "Methods of treating sarcopenia".

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic Acid

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount, not only for regulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount, not only for regulatory compliance but for the protection of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid, grounding our procedures in established safety principles and regulatory standards.

A critical starting point for this specific compound is the acknowledgment that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, the Precautionary Principle must be applied. This compound and its waste products must be handled as hazardous until proven otherwise.

Hazard Assessment and Waste Classification

Before any disposal procedure can be established, a thorough hazard assessment is necessary. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we will infer its potential hazards from structurally similar thiazole and carboxylic acid derivatives.

Inferred Hazard Profile: Based on data from analogous compounds, 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid should be presumed to possess the following hazards:

Hazard ClassGHS Hazard StatementRationale / Source Compounds
Skin Irritation H315: Causes skin irritationA common classification for various thiazole derivatives.[2][3][4][5]
Serious Eye Irritation H319: Causes serious eye irritationA prevalent hazard in this chemical family.[2][3][6][4][5]
Respiratory Irritation H335: May cause respiratory irritationPotential for irritation if handled as a fine powder.[3][4][5][7]
Harmful if Swallowed H302: Harmful if swallowedA possibility for related thiazole compounds.[4]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsA potential environmental hazard noted for some derivatives.[7]

Given this profile, any waste containing this compound must be classified as Hazardous Waste . According to the Environmental Protection Agency (EPA), disposal into regular trash or down the sewer system is strictly prohibited.[8]

The Core Principle: Waste Segregation

The single most critical step in laboratory waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. The causality behind this regulation is to ensure safe storage, transport, and final disposal.[9][10]

Waste containing 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid will typically be generated in two forms:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), weigh boats, or spill cleanup materials.

  • Liquid Waste: Solutions of the compound in organic solvents (e.g., from a reaction work-up) or aqueous solutions.

Segregation Protocol:

  • Solid Waste: Designate a specific, clearly labeled hazardous waste container for solid waste contaminated with this compound. Do not mix with other solid chemical wastes unless their compatibility is confirmed.

  • Liquid Waste:

    • Aqueous Solutions: Collect in a dedicated container for corrosive (acidic) aqueous waste. The pH of a carboxylic acid solution will likely be below 7. If the pH is ≤ 2, it is officially classified as corrosive hazardous waste.[8]

    • Organic Solvent Solutions: This waste must be segregated based on the solvent. For example, if the compound is dissolved in methanol (a flammable solvent), it must be collected in a container designated for "Flammable Organic Waste." Crucially, the name "2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid" must be added to the list of constituents on the container's label.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, ensuring compliance and safety at each stage.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE. This is your first and most important line of defense against exposure.

  • Safety Goggles: To protect against splashes and eye irritation.[2]

  • Nitrile Gloves: To prevent skin contact and potential irritation.[11]

  • Laboratory Coat: To protect clothing and skin.

Step 2: Prepare the Waste Container

The integrity of your waste containment is mandated by OSHA and the EPA.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is chemically resistant to the waste.[12][13] Never use metal containers for acidic waste.[13]

  • Inspect the Container: Ensure it is clean, dry, and free from damage or leaks.[9]

  • Ensure a Secure Closure: The container must have a tight-fitting, leak-proof lid.

Step 3: Label the Container (Before First Use)

Proper labeling is a strict regulatory requirement and is essential for the safety of everyone who may handle the container.[8][10]

  • Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department.

  • Clearly write the full chemical name(s) of all contents. No abbreviations or chemical formulas are permitted. [9][10] For this compound, write: "2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid." If in solution, list the solvent(s) as well.

  • Indicate the date when waste was first added (the "accumulation start date").

Step 4: Transfer the Waste

All waste transfers should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.[10]

  • For solids, use a dedicated spatula or scoop.

  • For liquids, use a funnel to prevent spills. Do not leave the funnel in the container. [9]

  • Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added or removed.[8][9]

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[13]

Step 5: Store in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste in designated SAAs within the laboratory.[8][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Store the waste container in a secondary containment bin to catch any potential leaks.

  • Ensure the SAA is clearly marked and segregated from incompatible chemicals.[9]

Step 6: Arrange for Final Disposal

When the waste container is 90% full or reaches your institution's time limit for accumulation, it is ready for disposal.[9]

  • Complete a chemical waste pickup form as required by your institution's EH&S office.

  • EH&S will then collect the waste and transfer it to a licensed professional waste disposal company, ensuring it is managed and disposed of in compliance with all federal, state, and local regulations.[1][8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid.

G Start Waste Generation Identify Identify Waste Form (Solid, Aqueous, or Organic Solution) Start->Identify SolidPath Solid Waste (Pure compound, contaminated items) Identify->SolidPath Solid LiquidPath Liquid Waste Identify->LiquidPath Liquid SelectContainer Select & Inspect Compatible Container SolidPath->SelectContainer Aqueous Aqueous Solution LiquidPath->Aqueous Is it Aqueous? Organic Organic Solution LiquidPath->Organic Is it Organic? Aqueous->SelectContainer Organic->SelectContainer LabelContainer Label with 'Hazardous Waste' + Full Chemical Name(s) + Accumulation Date SelectContainer->LabelContainer Transfer Transfer Waste in Fume Hood (Keep container closed) LabelContainer->Transfer Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Transfer->Store RequestPickup Request Pickup from EH&S Store->RequestPickup End Professional Disposal RequestPickup->End

Caption: Decision workflow for the disposal of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health & Safety.
  • BenchChem. (2025). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Santa Cruz Biotechnology, Inc. (2016, April 1). Safety Data Sheet for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
  • BASF. (2026, February 11). Safety data sheet.
  • NextSDS. 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
  • TCI Chemicals. (2025, November 26). Safety Data Sheet for 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet for Thiazole.
  • MilliporeSigma. (2025, October 7). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • LGC Standards. (2018, March 28). Safety Data Sheet for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Key Organics. (2017, December 1). Safety Data Sheet for Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Thiazolecarboxylic acid, 98%.
  • TCI Chemicals. Safety Data Sheet for 5-Phenyltetrazole.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet for 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
  • Fisher Scientific. (2024, February 17). Safety Data Sheet for 4-Methyl-2-phenylthiazole-5-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
Reactant of Route 2
2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.